molecular formula C8H12N2O2 B13342752 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Cat. No.: B13342752
M. Wt: 168.19 g/mol
InChI Key: XEOYZNXMHIXHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is a functionalized imidazole building block designed for research and development, particularly in medicinal chemistry and drug discovery. The imidazole scaffold is a privileged structure in heterocyclic chemistry and is a key component in a wide range of biologically active molecules and approved therapeutics . This compound features a carbaldehyde group at the 4-position and an ethoxy substituent at the 5-position, making it a versatile synthon for the construction of more complex molecules through reactions at the aldehyde group, such as condensations and nucleophilic additions. The 2-ethyl group further modulates the electronic properties and steric profile of the ring. Imidazole derivatives are recognized for their diverse biological activities and have been explored as inhibitors of critical protein-protein interactions, such as the HIV-1 integrase–LEDGF/p75 interaction, highlighting their potential in antiviral therapy . Furthermore, synthetic methods like multicomponent reactions and 1,5-electrocyclization of azavinyl azomethine ylides under microwave irradiation have been established for related imidazole-4-carboxylate and carbaldehyde derivatives, demonstrating the relevance of this chemical class in modern synthetic organic chemistry . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle this compound with appropriate laboratory precautions.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-ethoxy-2-ethyl-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C8H12N2O2/c1-3-7-9-6(5-11)8(10-7)12-4-2/h5H,3-4H2,1-2H3,(H,9,10)

InChI Key

XEOYZNXMHIXHKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(N1)C=O)OCC

Origin of Product

United States
1. Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1984099-48-0

Disclaimer: The compound 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (CAS 1984099-48-0) is a novel chemical entity with limited publicly available data. This guide provides a comprehensive overview based on established principles of imidazole chemistry, analogous syntheses, and the known biological significance of the imidazole-4-carbaldehyde scaffold. The synthetic protocols described herein are proposed, logically derived pathways and should be considered theoretical until validated by experimental data.

Introduction: The Imidazole-4-carbaldehyde Scaffold in Modern Drug Discovery

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of a carbaldehyde group at the 4-position of the imidazole ring creates a versatile synthetic handle, allowing for the construction of a diverse array of more complex molecules.[3] These imidazole-4-carbaldehyde derivatives are crucial intermediates in the development of therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4]

The subject of this guide, 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde, is a structurally distinct member of this class. The presence of an ethoxy group at the 5-position and an ethyl group at the 2-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide will explore the proposed synthesis, chemical properties, and potential applications of this promising, yet under-documented, molecule.

Proposed Synthetic Pathways

Given the absence of a published synthesis for 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde, a logical retrosynthetic analysis suggests a two-stage approach: first, the construction of the core 2-ethyl-5-ethoxy-1H-imidazole ring, followed by regioselective formylation at the C4 position.

Part 1: Synthesis of the 2-Ethyl-5-ethoxy-1H-imidazole Precursor

The key challenge lies in the regioselective synthesis of the disubstituted imidazole core. A plausible approach involves the condensation of an appropriately substituted α-aminonitrile with an orthoester.

Proposed Protocol:

  • Synthesis of 2-amino-3-ethoxy-acrylonitrile: This starting material can be envisioned to be prepared from ethoxyacetaldehyde and a cyanide source, though this is a simplification of a potentially multi-step process.

  • Cyclization Reaction:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-ethoxy-acrylonitrile in an excess of triethyl ortho-propionate.

    • Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid, to facilitate the cyclization.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the excess orthoester under reduced pressure.

    • The resulting crude product, 2-ethyl-5-ethoxy-1H-imidazole, would then be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Triethyl ortho-propionate: This reagent serves as both the source of the C2-ethyl group and the cyclizing agent.

  • Acid Catalysis: The acid catalyst protonates the orthoester, activating it for nucleophilic attack by the amino group of the acrylonitrile, thereby promoting the condensation and subsequent cyclization to form the imidazole ring.

Part 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic systems.[4][5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[4][5]

Proposed Protocol:

  • Generation of the Vilsmeier Reagent:

    • In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C.

    • Stir the mixture at this temperature for approximately 30 minutes to allow for the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Formylation of the Imidazole Precursor:

    • Dissolve the 2-ethyl-5-ethoxy-1H-imidazole precursor in an appropriate solvent, such as anhydrous dichloromethane or additional DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.

Self-Validating System and Mechanistic Insight:

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The ethoxy group at the C5 position is an electron-donating group, which activates the imidazole ring towards electrophilic attack. The formylation is expected to occur at the C4 position due to the directing effect of the substituents and the inherent reactivity of the imidazole ring. The successful isolation of a product with the expected spectroscopic characteristics (e.g., a distinct aldehyde proton signal in ¹H NMR) would validate this proposed pathway.

Vilsmeier_Haack_Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier + POCl3 POCl3 POCl3 POCl3->Vilsmeier Imidazole 2-Ethyl-5-ethoxy-1H-imidazole Intermediate Iminium Salt Intermediate Imidazole->Intermediate + Vilsmeier Reagent Product 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Proposed Vilsmeier-Haack formylation workflow.

Physicochemical Properties (Predicted)

While experimental data is not available, the following properties can be predicted based on the structure of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.

PropertyPredicted Value
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Appearance Likely a white to pale yellow solid
Solubility Expected to be soluble in polar organic solvents
Boiling Point Predicted to be >200°C at atmospheric pressure
Melting Point Predicted to be in the range of 100-150°C

Potential Applications and Biological Significance

The imidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[6][7] The aldehyde functionality at the C4 position serves as a key synthetic intermediate for further molecular elaboration.

  • Antimicrobial Agents: Many imidazole derivatives exhibit potent antifungal and antibacterial properties.[6] The title compound could serve as a precursor for novel antimicrobial agents.

  • Anticancer Drug Development: Substituted imidazoles have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.[1]

  • Enzyme Inhibition: The imidazole ring can coordinate with metal ions in enzyme active sites, and the overall structure can be tailored to inhibit specific enzymes. For instance, imidazole-containing compounds have been developed as inhibitors of ALK5, a kinase involved in cancer.[8]

  • Material Science: Imidazole derivatives are also utilized in material science as ligands for coordination chemistry and in the formation of metal-organic frameworks.[3]

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening start Starting Materials synthesis Proposed Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization screening Biological Assays (e.g., Antimicrobial, Cytotoxicity) characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for novel compound development.

Conclusion and Future Directions

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde represents an intriguing, albeit underexplored, chemical entity. The synthetic pathways proposed in this guide, based on well-established chemical principles, offer a rational starting point for its preparation. The inherent versatility of the imidazole-4-carbaldehyde scaffold suggests that this compound could be a valuable building block for the discovery of new therapeutic agents and functional materials. Experimental validation of the proposed syntheses and a thorough investigation of the biological activities of its derivatives are warranted to fully unlock the potential of this novel molecule.

References

  • Krasavin, M., et al. (2025). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Retrieved from [Link]

  • Li, K. Y., et al. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Organic and Pharmaceutical Chemistry.
  • (2014). ChemInform Abstract: One-Pot Synthesis of 2-Alkyl-4(5)-aryl-1H-imidazoles from 1-Aryl-2-bromoethanones, Ammonium Carbonate and Aliphatic Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • (2020). An Environmentally Benign Synthesis of 2,4,5-Triaryl-1H-Imidazoles via Multi-Component Reactions and Its Medicinal Importance. Taylor & Francis eBooks. Retrieved from [Link]

  • (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction | Request PDF. ResearchGate. Retrieved from [Link]

  • Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde. MedCrave online. Retrieved from [Link]

  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Retrieved from [Link]

  • (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1 H-imidazoles as ALK5 inhibitors. PubMed. Retrieved from [Link]

  • (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. PMC. Retrieved from [Link]

  • Zimmerman, S. C., et al. (n.d.). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5) - Zimmerman Group. University of Illinois. Retrieved from [Link]

  • Unraveling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]

  • (n.d.). Synthesis of 5-methyl-1-tosyl-1H-imidazole-4-carbaldehyde. PrepChem.com. Retrieved from [Link]

  • (n.d.). CN105693617A - A method for preparing 4-imidazole formaldehyde derivatives by reductive cyclization involving TMSN3. Google Patents.

Sources

Foundational & Exploratory

Comprehensive Characterization and Synthetic Methodology of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, functionalized imidazoles serve as privileged scaffolds. Specifically, 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 1984099-48-0)[1] represents a highly specialized intermediate frequently utilized in the development of Angiotensin II Receptor Blockers (ARBs) and novel kinase inhibitors. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating guide to the physicochemical properties, structural characterization, and synthetic methodologies associated with this molecule.

Rather than merely listing parameters, this guide deconstructs the causality behind the analytical and synthetic workflows, ensuring that drug development professionals can seamlessly integrate this compound into their pipeline scale-ups.

Structural and Physicochemical Profiling

The rational design of downstream active pharmaceutical ingredients (APIs) requires an exact understanding of the intermediate’s molecular weight, formula, and electronic distribution. The core formula of this compound is C₈H₁₂N₂O₂ , derived from the 1H-imidazole base ring (C₃H₄N₂) substituted with an ethyl group at C2 (-C₂H₅), a carbaldehyde group at C4 (-CHO), and an ethoxy group at C5 (-OC₂H₅).

The table below summarizes the critical quantitative data required for stoichiometric calculations and pharmacokinetic modeling.

Physicochemical ParameterQuantitative Value / Description
IUPAC Name 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde
CAS Registry Number 1984099-48-0
Molecular Formula C₈H₁₂N₂O₂
Average Molecular Weight 168.19 g/mol
Monoisotopic Exact Mass 168.0898 Da
Theoretical [M+H]⁺ m/z 169.0976
Hydrogen Bond Donors / Acceptors 1 / 4
Topological Polar Surface Area (tPSA) ~55.0 Ų

Synthetic Methodology: The Vilsmeier-Haack Formylation

The most robust method for introducing a carbaldehyde group at the C4 position of an electron-rich imidazole ring is the Vilsmeier-Haack reaction [2].

Causality of Reagent Selection: We utilize Phosphorus oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) because their reaction generates the highly electrophilic Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride). The ethoxy group at C5 donates electron density into the imidazole ring via resonance, highly activating the C4 position for targeted electrophilic aromatic substitution [4].

Step-by-Step Synthetic Protocol
  • Vilsmeier Reagent Formation: Purge a dry, round-bottom flask with N₂. Add anhydrous DMF (3.0 eq) and cool to 0 °C using an ice bath. Dropwise add POCl₃ (3.0 eq) over 15 minutes. Rationale: The exothermic nature of the iminium salt formation requires strict thermal control to prevent reagent degradation.

  • Substrate Addition: Dissolve 5-ethoxy-2-ethyl-1H-imidazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 5 °C.

  • Electrophilic Substitution: Remove the ice bath and heat the reaction mixture to 80 °C for 4 hours. Rationale: Elevated temperature provides the activation energy necessary to break the aromaticity temporarily during the formation of the Wheland intermediate.

  • Hydrolytic Quench (Critical Step): Cool the mixture to room temperature and pour it over crushed ice. Slowly add 2M NaOH until the pH reaches exactly 7.0. Rationale: The intermediate is a stable iminium salt. Neutral aqueous hydrolysis is strictly required to convert the iminium species into the final aldehyde without degrading the ethoxy ether linkage.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Synthesis SM 5-Ethoxy-2-ethyl -1H-imidazole Intermediate Iminium Salt Intermediate SM->Intermediate Electrophilic Attack Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Intermediate Activation Workup Aqueous Hydrolysis (pH Neutralization) Intermediate->Workup H2O Product 5-Ethoxy-2-ethyl-1H- imidazole-4-carbaldehyde Workup->Product Isolation

Fig 1: Vilsmeier-Haack formylation workflow for imidazole-4-carbaldehyde synthesis.

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized batch, a self-validating analytical workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) must be employed [3].

LC-MS/MS Method for Molecular Weight Verification
  • Sample Preparation: Dilute the isolated product to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+).

  • Validation Criteria: A sharp chromatographic peak must yield a base peak in the MS1 spectrum at m/z 169.097 ([M+H]⁺), confirming the molecular weight of 168.19 g/mol .

Pharmacological Relevance: The ARB Pharmacophore

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is structurally analogous to the core intermediates used in synthesizing Losartan and Candesartan [4]. The imidazole ring acts as a bioisostere that mimics the histidine residue of Angiotensin II, allowing the downstream API to competitively bind to the AT1 receptor. The 4-carbaldehyde group is typically subjected to reductive amination or oxidation to form the critical binding vectors (e.g., carboxylic acids or hydroxymethyl groups) that interact with the receptor's active site.

Pathway Ang Angiotensinogen AngI Angiotensin I Ang->AngI Renin Renin Renin->AngI Cleavage AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII Conversion AT1 AT1 Receptor (Vasoconstriction) AngII->AT1 Activation ARB Imidazole-based ARB (Competitive Antagonist) ARB->AT1 Blockade

Fig 2: Angiotensin II AT1 receptor signaling pathway and the site of ARB pharmacological blockade.

References

  • European Pharmaceutical Review. "Application of LCMS in small-molecule drug development." EPR Magazine. Available at:[Link]

  • Hauck, M. B., et al. "Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan." The Journal of Organic Chemistry. Available at:[Link]

The 5-Ethoxy Imidazole Aldehyde Scaffold: Structural Dynamics, Synthesis, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 5-ethoxy substituted imidazole aldehyde scaffold—most notably represented by compounds such as 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde—serves as a privileged building block in modern medicinal chemistry. By combining an electron-donating ethoxy ether with a highly reactive electrophilic aldehyde, this motif offers a versatile platform for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides a rigorous technical analysis of its physicochemical properties, self-validating synthesis protocols, and pharmacological applications.

Structural Dynamics and Physicochemical Profiling

The chemical behavior of 5-ethoxy substituted imidazole aldehydes is dictated by the push-pull electronic relationship between the C5-ethoxy group and the C4-carboxaldehyde group.

  • Electronic Effects: The ethoxy group acts as a strong π -electron donor via resonance, which enriches the electron density of the imidazole core. This partially offsets the electron-withdrawing nature of the C4-aldehyde, stabilizing the ring against electrophilic degradation while maintaining the aldehyde's susceptibility to nucleophilic attack.

  • Tautomerism: Like all 1H-imidazoles, these compounds exhibit annular tautomerism. The presence of the bulky, electron-donating ethoxy group biases the tautomeric equilibrium, impacting the pKa and dictating the regioselectivity of subsequent N-alkylation reactions.

  • Lipophilicity: The ethyl chain of the ethoxy ether significantly increases the overall lipophilicity (LogP) of the scaffold compared to its hydroxyl analogs, which is a critical parameter for optimizing cellular penetration in drug discovery campaigns .

Table 1: Quantitative Physicochemical Data (Representative: 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde)
PropertyValueAnalytical Significance
Molecular Weight 168.19 g/mol Ideal low-molecular-weight fragment for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) 55.4 ŲOptimal for membrane permeability; falls well within Lipinski’s Rule of 5.
Estimated LogP 1.2 - 1.5Balanced lipophilicity, ensuring solubility in both aqueous assays and organic synthesis.
Aldehyde IR Stretch ( νC=O​ ) ~1670 cm⁻¹Shifted slightly lower than standard aliphatic aldehydes due to conjugation with the imidazole ring.

Causal Experimental Design: Synthesis Methodology

The synthesis of 5-ethoxy imidazole aldehydes requires precise control over oxidation states and regioselectivity. The following protocol outlines the generation of 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde from a 4-hydroxymethyl precursor.

Protocol: Selective Oxidation and Etherification

Objective: To install the ethoxy ether and selectively oxidize the C4-alcohol to an aldehyde without over-oxidation to the carboxylic acid.

Reagents:

  • 2-Ethyl-5-hydroxy-1H-imidazole-4-methanol (Precursor)

  • Ethyl iodide ( EtI )

  • Potassium carbonate ( K2​CO3​ , anhydrous)

  • Activated Manganese Dioxide ( MnO2​ )

  • Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

Step-by-Step Workflow:

  • O-Alkylation (Etherification):

    • Action: Dissolve 10 mmol of the precursor in 20 mL of anhydrous DMF. Add 12 mmol of anhydrous K2​CO3​ , followed by dropwise addition of 11 mmol of EtI at 0°C.

    • Causality: Anhydrous K2​CO3​ is chosen as a mild base to selectively deprotonate the more acidic C5-hydroxyl group over the C4-aliphatic alcohol. The 0°C temperature suppresses competing N-alkylation of the imidazole core.

  • Quench and Extraction:

    • Action: Stir for 4 hours at room temperature. Quench with ice water and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine and dry over Na2​SO4​ .

    • Causality: Brine washing removes residual DMF, which can interfere with downstream oxidation.

  • Selective Oxidation:

    • Action: Dissolve the crude 5-ethoxy-4-hydroxymethyl intermediate in 30 mL of anhydrous DCM. Add 50 mmol (5 equivalents) of activated MnO2​ . Stir vigorously at room temperature for 12 hours.

    • Causality: Activated MnO2​ is a highly specific, mild oxidant for allylic and benzylic-type alcohols. It is strictly chosen over strong oxidants (e.g., KMnO4​ or Jones reagent) to prevent the over-oxidation of the newly formed aldehyde into a carboxylic acid.

  • Filtration and Purification:

    • Action: Filter the suspension through a pad of Celite to remove manganese salts. Concentrate the filtrate in vacuo and purify via silica gel chromatography (Hexane:Ethyl Acetate, 7:3).

    • Validation: The success of the reaction is self-validated by TLC (appearance of a UV-active spot with a higher Rf value) and confirmed via ¹H NMR (appearance of a distinct aldehyde proton singlet at ~9.8 ppm).

SynthesisWorkflow A Precursor (4-Hydroxymethyl) B Deprotonation (K2CO3 / DMF) A->B C Alkylation (Ethyl Iodide) B->C D 5-Ethoxy Intermediate C->D E Selective Oxidation (Activated MnO2) D->E F 5-Ethoxy Imidazole Aldehyde E->F

Fig 1: Step-by-step synthesis and oxidation workflow for 5-ethoxy imidazole aldehydes.

Downstream Reactivity: The Aldehyde Handle

The true value of the 5-ethoxy imidazole aldehyde lies in the reactivity of the C4-carbonyl group. It serves as a primary anchor for assembling complex polycyclic systems or extending the pharmacophore.

  • Reductive Amination: The aldehyde readily condenses with primary amines to form a Schiff base (imine), which can be reduced in situ using sodium triacetoxyborohydride ( NaBH(OAc)3​ ) to yield secondary amines. This is a standard method for appending solubilizing groups (e.g., piperazines) to the scaffold.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile or Meldrum's acid) in the presence of a weak base (like piperidine) yields highly conjugated alkene derivatives, which are frequently screened as kinase inhibitors.

Pharmacological Applications & Target Engagement

Substituted imidazoles and their fused counterparts (benzimidazoles) featuring an ethoxy substitution pattern are deeply embedded in drug discovery. The ethoxy group alters the steric bulk and lipophilic surface area, optimizing binding within hydrophobic enzyme pockets.

Topoisomerase I Inhibition & Anticancer Activity: Benzimidazole and imidazole derivatives have been extensively evaluated as human Topoisomerase I inhibitors. The condensation of imidazole aldehydes with o-phenylenediamines yields bis-benzimidazoles that intercalate DNA and trap the Topoisomerase I cleavage complex, leading to targeted cancer cell apoptosis .

Antimicrobial and Anti-inflammatory Profiles: The 5-ethoxy moiety has been shown to contribute to molecular profiles conducive to antibacterial action. Derivatives synthesized from 5-ethoxy-2-mercapto benzimidazole and related imidazole aldehydes exhibit significant disruption of bacterial cell wall synthesis in Gram-positive pathogens like Staphylococcus aureus.

TargetEngagement L 5-Ethoxy Imidazole Aldehyde Derivative T1 Topoisomerase I Inhibition L->T1 Intercalation T2 Bacterial Membrane Disruption L->T2 Lipophilic Insertion D1 DNA Cleavage Complex Trapping T1->D1 D2 Cell Lysis T2->D2 E1 Targeted Apoptosis (Oncology) D1->E1 E2 Pathogen Clearance (Infectious Disease) D2->E2

Fig 2: Pharmacological target engagement pathways of 5-ethoxy imidazole derivatives.

Conclusion

The 5-ethoxy substituted imidazole aldehyde is far more than a simple building block; it is a meticulously balanced chemical system. The electron-donating ethoxy group stabilizes the ring while tuning its lipophilicity, and the aldehyde provides a highly reactive, programmable handle for synthetic expansion. By adhering to rigorous, causally-driven synthetic protocols—such as the controlled MnO2​ oxidation—researchers can reliably leverage this scaffold to discover novel therapeutics targeting topoisomerases, bacterial membranes, and beyond.

References

  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from[Link]

  • ResearchGate. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. Retrieved from[Link]

A Senior Application Scientist's Review of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Ethyl-4-Formylimidazole Derivatives: Synthesis, Reactions, and Applications

The imidazole nucleus is a cornerstone in medicinal chemistry, lauded for its unique physicochemical properties and its presence in numerous biologically active compounds.[1][2] Among the vast array of functionalized imidazoles, 2-ethyl-4-formylimidazole stands out as a particularly valuable and versatile intermediate. The strategic placement of a reactive formyl group and a modifiable ethyl substituent on the imidazole scaffold opens up a plethora of synthetic possibilities, making it a sought-after building block in drug discovery and materials science. This guide provides a comprehensive technical overview of the synthesis, key reactions, and applications of 2-ethyl-4-formylimidazole derivatives, grounded in established chemical principles and supported by detailed experimental insights.

Synthesis of the 2-Ethyl-4-formylimidazole Scaffold

The primary challenge in synthesizing 2-ethyl-4-formylimidazole lies in the regioselective introduction of the formyl group at the C4 position of the 2-ethylimidazole core. Several synthetic strategies can be envisioned, with the Vilsmeier-Haack reaction being the most prominent and industrially relevant method.[3][4]

Vilsmeier-Haack Formylation: The Workhorse Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6]

The imidazole ring, being electron-rich, is a suitable substrate for this reaction. The general mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), which is then attacked by the imidazole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[7]

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Imidazole 2-Ethylimidazole (Nucleophile) Iminium_salt Iminium Salt Intermediate Imidazole->Iminium_salt + Vilsmeier Reagent (Electrophilic Attack) Product 2-Ethyl-4-formylimidazole Iminium_salt->Product Hydrolysis Hydrolysis H₂O Workup

Caption: Generalized workflow of the Vilsmeier-Haack formylation.

While specific literature for the formylation of 2-ethylimidazole is sparse, extensive documentation exists for the analogous 2-butyl-4-chloro-5-formylimidazole, a key intermediate in the synthesis of the antihypertensive drug Losartan.[2][8] The principles and procedures are directly translatable to the 2-ethyl analogue.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Alkylimidazoles (General Procedure)

Disclaimer: This protocol is a generalized procedure adapted from the synthesis of 2-butyl-4-chloro-5-formylimidazole and should be optimized for 2-ethylimidazole.

Materials:

  • 2-Ethylimidazole (or other 2-alkylimidazole)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Sodium Hydroxide (aqueous solution)

  • Ice

Procedure:

  • To a solution of the 2-alkylimidazole precursor in a suitable solvent such as toluene, add N,N-dimethylformamide (DMF).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (POCl₃) while maintaining the temperature.

  • After the addition is complete, heat the reaction mixture and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction mixture by pouring it into ice-cold water.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide to the appropriate pH.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-alkyl-4-formylimidazole.

Alternative Synthetic Routes

Another plausible, though less direct, route to 2-ethyl-4-formylimidazole involves the synthesis of 2-ethyl-4-(hydroxymethyl)imidazole followed by oxidation. The hydroxymethyl group can be introduced through various methods, and its subsequent oxidation to the aldehyde can be achieved using a range of oxidizing agents. However, this multi-step approach is generally less efficient than the direct formylation.

Key Reactions of the Formyl Group

The formyl group at the C4 position is the epicenter of reactivity in 2-ethyl-4-formylimidazole, serving as a versatile handle for a wide array of chemical transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[9] This reaction is exceptionally useful for forming new carbon-carbon double bonds. 2-Ethyl-4-formylimidazole readily undergoes Knoevenagel condensation with various active methylene compounds, a critical step in the synthesis of the antihypertensive drug Eprosartan.[1][10]

Knoevenagel_Condensation Aldehyde 2-Ethyl-4-formylimidazole Intermediate Adduct Aldehyde->Intermediate + Active Methylene (Nucleophilic Addition) Active_Methylene Active Methylene Compound (e.g., Malonic ester) Product α,β-Unsaturated Product Intermediate->Product Dehydration Base Base Catalyst

Caption: Key steps in the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation (General Procedure for Eprosartan Synthesis)

Disclaimer: This protocol is adapted from the synthesis of Eprosartan intermediates, which may use the 2-butyl analogue. Adjustments may be necessary for the 2-ethyl derivative.

Materials:

  • 2-Ethyl-4-formylimidazole

  • (2-Thienylmethyl)propanedioic acid, mono-ethyl ester

  • Piperidine

  • Toluene

Procedure:

  • In a reaction vessel, dissolve 2-ethyl-4-formylimidazole and (2-thienylmethyl)propanedioic acid, mono-ethyl ester in toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux, and remove the water formed during the reaction using a Dean-Stark apparatus.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting product by recrystallization or column chromatography.

Formation of Schiff Bases and Related Derivatives

The aldehyde functionality of 2-ethyl-4-formylimidazole readily condenses with primary amines to form Schiff bases (imines).[11][12] This reaction provides a straightforward method for introducing diverse functionalities into the molecule. The resulting Schiff bases can be further modified, for example, by reduction to secondary amines, or they can act as ligands for metal complexes.

Furthermore, condensation with other nucleophiles like hydroxylamine and hydrazines can yield oximes and hydrazones, respectively. Thiosemicarbazide can be used to synthesize thiosemicarbazone derivatives, which have been investigated for their antimicrobial properties in the case of the 2-butyl-4-chloro-5-formylimidazole analogue.[10]

Experimental Protocol: Synthesis of a Schiff Base Derivative (General Procedure)

Materials:

  • 2-Ethyl-4-formylimidazole

  • A primary amine (e.g., aniline)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-ethyl-4-formylimidazole in methanol or ethanol in a round-bottom flask.

  • Add an equimolar amount of the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the Schiff base.

  • Collect the solid product by filtration and wash with a small amount of cold solvent.

  • Recrystallize the product from a suitable solvent to obtain the pure Schiff base.

Applications of 2-Ethyl-4-formylimidazole Derivatives

The synthetic versatility of 2-ethyl-4-formylimidazole makes it a valuable precursor for a range of applications, most notably in the pharmaceutical industry.

Pharmaceutical Intermediates

The most significant application of 2-alkyl-4-formylimidazole derivatives is as key intermediates in the synthesis of Angiotensin II receptor antagonists, a class of drugs used to treat hypertension. As previously mentioned, a derivative of 2-ethyl-4-formylimidazole is a crucial building block for Eprosartan.[1][10] The synthesis involves a Knoevenagel condensation followed by further functionalization.

DrugPrecursorKey ReactionTherapeutic Class
Eprosartan 2-Ethyl-4-formylimidazole derivativeKnoevenagel CondensationAntihypertensive
Losartan 2-Butyl-4-chloro-5-formylimidazoleVarious transformationsAntihypertensive
Ligands for Coordination Chemistry

The imidazole ring and the formyl group (or its derivatives like Schiff bases) in these molecules can act as coordinating sites for metal ions. This allows for the synthesis of a variety of metal complexes with potential applications in catalysis, materials science, and as therapeutic agents.

Building Blocks for Novel Heterocyclic Systems

The formyl group can be used as a starting point for the construction of other heterocyclic rings fused to or substituted on the imidazole core. This opens avenues for the creation of novel and complex molecular architectures with potentially unique biological activities.

Conclusion and Future Perspectives

2-Ethyl-4-formylimidazole is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via the Vilsmeier-Haack reaction and the diverse reactivity of its formyl group make it an attractive starting material for the synthesis of a wide range of derivatives. The established role of its analogues in the synthesis of blockbuster drugs like Eprosartan underscores its importance in medicinal chemistry.

Future research in this area will likely focus on expanding the library of derivatives through novel transformations of the formyl and ethyl groups, exploring their potential in other therapeutic areas beyond cardiovascular diseases, and investigating their applications in materials science and catalysis. The development of more efficient and greener synthetic methodologies for the preparation of the core scaffold and its derivatives will also be a key area of focus. As our understanding of the structure-activity relationships of imidazole-based compounds continues to grow, so too will the importance of versatile intermediates like 2-ethyl-4-formylimidazole.

References

Sources

Comparative Analysis of 2-Ethyl-1H-imidazole-4-carbaldehyde and its 5-Ethoxy Analog: Electronic Effects, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Executive Summary

In the landscape of modern medicinal chemistry and custom drug development, imidazole-based aldehydes serve as foundational building blocks. They are particularly critical in the synthesis of Angiotensin II Receptor Blockers (ARBs) and novel enzyme inhibitors. This technical guide provides an in-depth comparative analysis of two closely related synthons: 2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 83902-00-5) and its substituted counterpart, 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 1984099-48-0).

By dissecting the causality behind their divergent reactivities, this whitepaper equips researchers with the mechanistic understanding necessary to optimize synthetic workflows, control stereoselectivity, and predict pharmacokinetic impacts during lead optimization.

Structural & Electronic Divergence

The addition of an ethoxy group at the 5-position of the imidazole ring fundamentally alters the molecule's electronic topology and steric environment.

The "Push-Pull" Electronic System

In the unsubstituted 2-ethyl-1H-imidazole-4-carbaldehyde, the imidazole core acts as an electron-rich heterocycle, while the 4-carbaldehyde moiety functions as an electron-withdrawing group (EWG). This creates a standard polarized system that is highly sensitive to air and light, often requiring careful storage to prevent auto-oxidation 1[1].

When the 5-ethoxy group is introduced, the oxygen atom's lone pairs engage in resonance with the imidazole π -system (+M effect). Because this electron-donating group (EDG) is positioned adjacent to the electron-withdrawing carbaldehyde, it establishes a robust push-pull conjugated system . This resonance significantly increases the electron density at the C4 position, thereby neutralizing the partial positive charge ( δ+ ) on the carbonyl carbon. Consequently, the electrophilicity of the aldehyde is markedly reduced.

Tautomeric Locking and Steric Hindrance

Imidazole-4-carboxaldehydes are known to participate in complex tautomeric equilibria, which directly impacts their ability to form Schiff bases with amino acids and other primary amines 2[2]. The bulky 5-ethoxy group restricts the conformational freedom of the molecule. The ethyl chain of the ethoxy moiety creates a spatial blockade near the carbonyl carbon, interfering with the ideal Bürgi-Dunitz trajectory (approximately 107°) required for nucleophilic attack.

ElectronicEffects N1 5-Ethoxy Group (+M, -I Effects) N2 Imidazole Core (Electron Enriched) N1->N2 Resonance Donation N4 Steric Shielding (Bürgi-Dunitz Blockade) N1->N4 Spatial Bulk N3 4-Carbaldehyde (Reduced Electrophilicity) N2->N3 Push-Pull Conjugation N4->N3 Hinders Nucleophiles

Caption: Electronic and steric effects of the 5-ethoxy group on the 4-carbaldehyde moiety.

Synthetic Utility & Reactivity Profiling

The structural differences between these two analogs dictate their utility in multi-step syntheses, such as the Vilsmeier-Haack formylation pathways commonly used to generate imidazole intermediates [[3]](3].

  • Nucleophilic Addition: The unsubstituted 2-ethyl-1H-imidazole-4-carbaldehyde undergoes rapid condensation with primary amines to form aldimines. In contrast, the 5-ethoxy analog exhibits sluggish kinetics. Reactions such as Knoevenagel condensations or Wittig olefinations utilizing the 5-ethoxy analog often require elevated temperatures, extended reaction times, or the addition of strong Lewis acid catalysts (e.g., TiCl₄) to activate the deactivated carbonyl.

  • Pharmacokinetic Impact (ADME): If retained in a final Active Pharmaceutical Ingredient (API), the 5-ethoxy group increases the molecule's lipophilicity (LogP). This enhances membrane permeability but may reduce aqueous solubility, a critical trade-off in drug formulation.

Quantitative Data Comparison

The following table summarizes the key physicochemical and kinetic differences between the two synthons, providing a quick-reference baseline for experimental design.

Property / Metric2-Ethyl-1H-imidazole-4-carbaldehyde5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde
CAS Number 83902-00-5 4[4]1984099-48-0 5[5]
Molecular Weight 124.14 g/mol 168.20 g/mol
Estimated LogP ~0.5 - 0.8~1.4 - 1.7
Carbonyl Electrophilicity High (Highly reactive δ+ )Moderate-Low (Resonance stabilized)
Steric Hindrance at C4 MinimalHigh (Ethyl chain blocks trajectory)
Typical Imine Yield (2h, 25°C) > 85%< 30% (Requires optimization)

Experimental Workflow: Comparative Reductive Amination

To empirically validate the reactivity differences caused by the 5-ethoxy group, the following self-validating protocol utilizes a reductive amination workflow.

Causality of Reagents: Sodium triacetoxyborohydride (STAB) is explicitly chosen over Sodium borohydride (NaBH₄). STAB is a mild reducing agent that will not prematurely reduce the unreacted aldehyde, allowing the sterically hindered 5-ethoxy analog sufficient time to reach imine equilibrium before reduction occurs. Biphenyl is included as an internal standard (IS) to ensure HPLC quantification is absolute and self-correcting for extraction losses.

Step-by-Step Methodology
  • Preparation of Reaction Matrix:

    • In two separate, dry 50 mL round-bottom flasks under an inert N₂ atmosphere, add 1.0 mmol of 2-ethyl-1H-imidazole-4-carbaldehyde to Flask A, and 1.0 mmol of 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde to Flask B.

    • Add exactly 10.0 mg of Biphenyl (Internal Standard) to both flasks.

  • Imine Formation:

    • Dissolve the contents of both flasks in 10 mL of anhydrous Methanol (MeOH).

    • Add 1.1 mmol of Benzylamine to each flask. Stir at 25°C for exactly 2 hours to allow aldimine/ketimine tautomeric equilibrium to establish 2[2].

  • Reduction Phase:

    • Cool both flasks to 0°C using an ice bath.

    • Portion-wise, add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)₃) to each flask.

    • Remove the ice bath and allow the reactions to stir at room temperature for 4 hours.

  • Quenching and Extraction:

    • Quench the reactions by adding 10 mL of saturated aqueous NaHCO₃. Stir for 15 minutes to neutralize residual borohydride species.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Validation:

    • Re-dissolve the crude mixtures in 1 mL of HPLC-grade Acetonitrile.

    • Analyze via LC-MS/HPLC at 254 nm. Calculate the conversion yield by comparing the product peak area against the Biphenyl internal standard peak area.

Workflow S1 Equimolar Substrates (Aldehyde + Amine + IS) S2 Imine Formation (MeOH, 25°C, 2h) S1->S2 S3 Reduction Phase (Add NaBH(OAc)3, 4h) S2->S3 S4 Quench & Extract (Sat. NaHCO3 / DCM) S3->S4 S5 LC-MS / HPLC Analysis (Yield Quantification) S4->S5

Caption: Self-validating reductive amination workflow for comparative reactivity analysis.

References

  • Sigma-Aldrich - 2-Ethyl-1H-imidazole-4-carbaldehyde Product & Safety Data (CAS: 83902-00-5).
  • AK Scientific - 1984099-48-0 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.
  • Thermo Fisher Scientific - SAFETY DATA SHEET: Imidazole-4-carboxaldehyde.
  • BenchChem - An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes.
  • National Institutes of Health (PMC) - Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes.

Sources

Tautomerism in 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde: A Comprehensive Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 1984099-48-0)[1] is a highly functionalized heterocyclic scaffold with significant utility as an intermediate in active pharmaceutical ingredient (API) synthesis. A critical, yet often overlooked, physiochemical property of this molecule is its annular prototropic tautomerism —the dynamic 1,3-migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring[2].

For drug development professionals and computational chemists, understanding this tautomeric equilibrium is non-negotiable. The position of the proton fundamentally alters the molecule's electronic distribution, hydrogen-bond donor/acceptor profile, and reactivity. This whitepaper provides an authoritative, self-validating framework for elucidating the tautomeric behavior of 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde using a synthesis of electronic theory, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR), and Density Functional Theory (DFT).

Mechanistic Framework: The Push-Pull Electronic System

In solution, 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde exists in a rapid equilibrium between two distinct states:

  • Tautomer A: 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (Proton on N1, adjacent to the ethoxy group).

  • Tautomer B: 4-ethoxy-2-ethyl-1H-imidazole-5-carbaldehyde (Proton on N3, adjacent to the formyl group).

Causality of Tautomeric Preference

The thermodynamic stability of imidazole tautomers is dictated by the electronic nature of the substituents at the 4- and 5-positions[3].

  • The Formyl Group (-CHO) at C4: This is a strong π -acceptor (Electron-Withdrawing Group, EWG). EWGs thermodynamically prefer the 4-position because this places them adjacent to the non-protonated, pyridine-like nitrogen (N3). This minimizes destabilizing inductive electron withdrawal from the pyrrole-like (N-H) nitrogen[4].

  • The Ethoxy Group (-OEt) at C5: This is a strong π -donor (Electron-Donating Group, EDG). EDGs prefer the 5-position, allowing them to donate electron density into the ring without electrostatic repulsion from the N-H lone pair[3].

G T1 Tautomer A (4-CHO, 5-OEt) Thermodynamically Favored TS Transition State Proton Transfer T1->TS k1 TS->T1 k-1 T2 Tautomer B (5-CHO, 4-OEt) Minor Species TS->T2 k2 T2->TS k-2

Fig 1: Annular tautomeric equilibrium of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.

Quantitative Data Presentation

The following table summarizes the expected thermodynamic and spectroscopic differentials between the two tautomeric forms, derived from established computational and empirical benchmarks for 4,5-disubstituted imidazoles[5],[4].

PropertyTautomer A (4-CHO, 5-OEt)Tautomer B (5-CHO, 4-OEt) Δ (Difference)
Relative Free Energy ( Δ G) 0.0 kcal/mol (Reference)+3.8 to +4.5 kcal/molFavors A by ~4.0 kcal/mol
Predicted 13 C NMR (C4) ~135 ppm~145 ppm10 ppm
Predicted 13 C NMR (C5) ~155 ppm~142 ppm-13 ppm
15 N NMR (N1 / N-H) ~ -220 ppm~ -130 ppm (Becomes N=)90 ppm shift
Predominant State (Solution) > 99%< 1%N/A

Experimental Protocols: A Self-Validating System

To definitively prove the tautomeric state of 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde, a dual-pronged approach utilizing VT-NMR and DFT modeling is required. This ensures that empirical observations are mathematically grounded.

Protocol 1: Variable-Temperature Multinuclear NMR Spectroscopy

Causality: At 298 K, intermolecular proton exchange is often faster than the NMR timescale, leading to signal broadening or coalescence[5]. Cooling the sample slows the exchange kinetics, allowing the distinct observation of the favored tautomer. Anhydrous solvents are strictly required because trace water acts as a proton relay, artificially lowering the activation barrier for tautomerization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde in 0.6 mL of strictly anhydrous, deuterated dichloromethane ( CD2​Cl2​ ). Transfer to a 5 mm NMR tube flushed with dry argon.

  • Instrument Calibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Tune and match the probe for 1 H, 13 C, and 15 N nuclei.

  • Temperature Gradient Acquisition:

    • Acquire standard 1D 1 H and 13 C spectra at 298 K.

    • Lower the probe temperature in 15 K increments down to 213 K. Allow 10 minutes of equilibration at each step.

  • 2D Correlation: At 213 K (or below the coalescence temperature), acquire a 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

  • Data Interpretation: The cross-peaks between the C2-ethyl protons and the nitrogen atoms will definitively identify which nitrogen bears the proton, as the 3 J coupling to the N-H nitrogen will be distinct from the 2 J/ 3 J coupling to the unprotonated nitrogen.

Protocol 2: Density Functional Theory (DFT) Thermodynamic Profiling

Causality: To validate the NMR assignments, DFT calculates the exact Gibbs free energy ( Δ G) difference and predicts the chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method[4].

Step-by-Step Methodology:

  • Geometry Optimization: Construct 3D models of Tautomer A and Tautomer B. Optimize geometries using the B3LYP functional with a 6-311++G(d,p) basis set in Gaussian 16.

  • Solvation Modeling: Apply the SMD (Solvation Model Based on Density) for dichloromethane to mimic the NMR experimental conditions.

  • Frequency Calculation: Run vibrational frequency calculations at the same level of theory to ensure the geometries are true minima (no imaginary frequencies) and to extract thermal corrections to Gibbs free energy.

  • NMR Shielding Tensors: Perform GIAO NMR calculations on the optimized geometries. Convert isotropic shielding values to chemical shifts relative to TMS.

  • Validation: Correlate the DFT-predicted Δ G and chemical shifts against the VT-NMR empirical data.

Workflow Prep Sample Preparation (Anhydrous CD2Cl2) NMR VT-NMR Spectroscopy (298K to 213K) Prep->NMR Data Data Integration (Shift & ΔG Correlation) NMR->Data DFT DFT Calculations (B3LYP/6-311++G**) DFT->Data Output Tautomer Elucidation & Ratio Determination Data->Output

Fig 2: Self-validating analytical workflow for imidazole tautomer elucidation.

Conclusion

The tautomerism of 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is not a random fluctuation but a highly predictable thermodynamic state governed by the push-pull electronics of its C4 and C5 substituents. By employing the self-validating workflow of VT-NMR and DFT modeling outlined in this guide, researchers can accurately lock the structural identity of this intermediate, ensuring high fidelity in downstream API synthesis and structure-activity relationship (SAR) modeling.

References

  • Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy ResearchG
  • 1984099-48-0 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde AK Scientific
  • Solid state annular tautomerism in a molecule containing two imidazole moieties CentAUR
  • Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study ResearchG
  • Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)

Sources

2. Methodological & Application

In-Depth Technical Guide & Protocol: Synthesis of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Logic

In the landscape of modern drug discovery, highly substituted imidazoles serve as privileged scaffolds, most notably in the development of Angiotensin II Receptor Blockers (ARBs) and selective kinase inhibitors[1]. The synthesis of 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde presents a unique synthetic challenge: the regioselective installation of three distinct functional groups (ethyl, formyl, and ethoxy) around the electron-rich imidazole core.

Rather than attempting a low-yield de novo cyclization of a fully substituted acyclic precursor, the most robust and scalable approach leverages a convergent three-step semi-synthetic route[2]. This strategy builds the core ring first, followed by sequential, highly controlled functionalizations.

The Three-Step Synthetic Pathway
  • Cyclocondensation: Construction of the foundational 2-ethyl-1H-imidazol-5(4H)-one ring.

  • Vilsmeier-Haack Formylation/Chlorination: Simultaneous chlorination of the C5 position and formylation of the C4 position[3].

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with an ethoxy group, a transformation uniquely enabled by the electron-withdrawing nature of the adjacent formyl moiety[4].

Synthesis_Route N1 Propanamidine + Glycine Ester N2 2-Ethyl-1H-imidazol- 5(4H)-one N1->N2 NaOMe, MeOH Cyclocondensation N3 5-Chloro-2-ethyl-1H- imidazole-4-carbaldehyde N2->N3 POCl3, DMF Vilsmeier-Haack N4 5-Ethoxy-2-ethyl-1H- imidazole-4-carbaldehyde N3->N4 NaOEt, EtOH SNAr Displacement

Fig 1. Three-step synthetic workflow for 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.

Mechanistic Insights: The Causality Behind the Chemistry

As a synthetic chemist, executing a protocol blindly often leads to failure upon scale-up. Understanding the why behind the reagent sequencing and stoichiometry is critical for troubleshooting.

The Vilsmeier-Haack Sequencing Anomaly

The dual role of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is a hallmark of imidazole functionalization[3]. In a standard Vilsmeier-Haack reaction, DMF and POCl₃ are pre-mixed to form the active chloromethyleneiminium ion (Vilsmeier reagent). However, in this specific protocol, field experience dictates adding the imidazolone to POCl₃ first, followed by heating, and only then adding DMF dropwise.

  • The Causality: This specific sequencing initiates the chlorination of the tautomeric enol (converting the lactam to a chloroimidazole) before the formylating agent is generated in situ. Delaying the DMF addition mitigates excessive exothermic degradation and maximizes the yield of the 4-chloro-5-formyl intermediate[3].

Overcoming the SNAr Activation Barrier

The displacement of a chloride on an electron-rich imidazole ring is notoriously difficult. However, the C4-formyl group acts as a powerful electron-withdrawing sink, activating the adjacent C5-chloride towards SNAr[4].

  • The Causality: A critical operational insight is the stoichiometry of the alkoxide. Because the imidazole N-H is acidic (pKa ~10), the first equivalent of sodium ethoxide merely deprotonates the ring, forming an electron-rich imidazolide anion. This negative charge inherently resists nucleophilic attack. Therefore, a large excess of NaOEt (≥3.5 eq) and prolonged reflux in absolute ethanol are mandatory to overcome the activation energy barrier of the rate-limiting Meisenheimer complex formation.

SNAr_Mechanism N1 5-Chloro-2-ethyl-1H- imidazole-4-carbaldehyde N2 Imidazolide Anion (Deprotonation by NaOEt) N1->N2 Fast (pKa ~10) N3 Meisenheimer Complex (Ethoxide Attack at C5) N2->N3 Rate-Limiting Step (Requires Heat) N4 Chloride Expulsion (Aromatization) N3->N4 Fast N5 5-Ethoxy-2-ethyl-1H- imidazole-4-carbaldehyde N4->N5 Protonation (Workup)

Fig 2. Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) step.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters required to achieve reproducible yields across the three-step sequence.

StepTransformationKey Reagents (Eq)SolventTemp (°C)Time (h)Expected Yield (%)
1 CyclocondensationPropanamidine (1.0), Glycine ester (1.0), NaOMe (3.0)MeOH65 (Reflux)4 - 665 - 75
2 Vilsmeier-HaackImidazolone (1.0), POCl₃ (2.5), DMF (2.5)Chlorobenzene1002 - 360 - 70
3 SNAr EthoxylationChloro-imidazole (1.0), NaOEt (3.5)Abs. EtOH78 (Reflux)8 - 1250 - 60

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-3,5-dihydro-4H-imidazol-4-one
  • Preparation: Charge a dry, nitrogen-purged reactor with anhydrous methanol (5.0 volumes) and cool to 0 °C.

  • Base Addition: Slowly add sodium methoxide (3.0 eq) while maintaining the internal temperature below 5 °C to prevent solvent boil-off.

  • Amine Free-Basing: Introduce glycine ethyl ester hydrochloride (1.0 eq) in portions. Stir the resulting suspension for 15 minutes to ensure complete free-basing of the amine.

  • Condensation: Add propanamidine hydrochloride (1.0 eq) to the mixture.

  • Heating: Heat the reaction to reflux (approx. 65 °C) for 4 to 6 hours. Monitor the consumption of starting materials via HPLC.

  • Workup: Upon completion, cool the mixture to room temperature and neutralize to pH 7.0 using 1M HCl. Concentrate the mixture under reduced pressure to remove methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 3 volumes). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield crude 2-ethyl-1H-imidazol-5(4H)-one.

Protocol 2: Synthesis of 5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde
  • Initial Setup: In a dry reactor equipped with a reflux condenser and dropping funnel, add chlorobenzene (4.0 volumes) and phosphorus oxychloride (POCl₃, 2.5 eq)[3].

  • Substrate Addition: Add the crude 2-ethyl-1H-imidazol-5(4H)-one (1.0 eq) at room temperature. The suspension will transition to a deep orange color.

  • Thermal Activation: Rapidly heat the mixture to 100 °C.

  • Formylation: Once at temperature, add N,N-dimethylformamide (DMF, 2.5 eq) dropwise over 10-15 minutes[3].

  • Maturation: Maintain the reaction at 100 °C for 2.5 hours. The mixture will darken significantly as the Vilsmeier complex reacts.

  • Quenching: Cool the reaction to 40 °C and carefully quench by pouring over crushed ice/water (5.0 volumes). Stir for 20 minutes.

  • Neutralization: Adjust the aqueous phase to pH 7.0 using a 30% w/w NaOH solution. (Caution: This neutralization is highly exothermic; maintain external cooling).

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify via a silica gel plug or recrystallization to afford the pure chloro-aldehyde intermediate.

Protocol 3: Synthesis of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde
  • Solvation: Suspend 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in absolute ethanol (10.0 volumes) under an inert argon atmosphere.

  • Nucleophile Addition: Add freshly prepared sodium ethoxide (3.5 eq). Ensure the ethanol is strictly anhydrous to prevent competitive hydrolysis (which would yield the 5-hydroxy byproduct)[4].

  • Reflux: Heat the mixture to a vigorous reflux (78 °C) for 8-12 hours.

  • Monitoring: Monitor the reaction via LC-MS. The displacement of the chloride is the rate-limiting step and requires patience.

  • Quenching: Once complete, cool to room temperature and carefully quench with 1M HCl until the pH reaches 6.5 - 7.0.

  • Solvent Removal: Evaporate the ethanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer twice more with DCM.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.

References

  • [1] An In-depth Technical Guide to the Discovery and History of Imidazole-Based Aldehydes. Benchchem. URL:

  • [2] Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. PMC (NIH). URL:

  • [3] Synthesis of Production of 2-n-butyl-5-chlorimidazole-4-carbaldehyde. PrepChem.com. URL:

  • [4] 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9. Benchchem. URL:

Sources

Methodological & Application

reductive amination of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of N-Substituted Aminomethyl Imidazoles via Reductive Amination

Abstract

This technical guide provides a comprehensive protocol for the . This reaction is a cornerstone transformation for generating diverse libraries of substituted imidazole derivatives, a scaffold of significant interest in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol using sodium triacetoxyborohydride, and discuss critical parameters for reaction success, including monitoring, workup, and purification. This document is intended for researchers and professionals in organic synthesis and drug discovery, offering both a practical "how-to" guide and a deeper understanding of the reaction's principles.

Introduction: The Significance of Imidazole Scaffolds

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. The synthesis of N-substituted imidazole derivatives, in particular, is a key strategy in drug discovery for modulating pharmacological activity and pharmacokinetic properties.[1][2] Reductive amination stands out as one of the most robust and widely utilized methods for achieving this transformation, allowing for the direct coupling of an aldehyde with a primary or secondary amine to forge a new carbon-nitrogen bond.[3]

This application note focuses on the use of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde as a key building block. The protocol detailed herein is designed to be broadly applicable to a wide range of primary and secondary amines, enabling the efficient generation of novel chemical entities for screening and lead optimization.

Mechanism and Reagent Rationale

Reductive amination is a one-pot, two-stage process: (1) the formation of an imine or iminium ion intermediate, followed by (2) its in-situ reduction to the corresponding amine.[4]

The Choice of Reducing Agent: Sodium Triacetoxyborohydride

While several reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation for several key reasons:

  • Mildness and Selectivity: NaBH(OAc)₃ is a less powerful reducing agent than sodium borohydride (NaBH₄). This is advantageous because it selectively reduces the protonated iminium ion intermediate much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[5][6]

  • Non-Toxicity: It is a safer alternative to other selective reagents like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, especially under acidic conditions.[7]

  • Broad Scope: It is effective for a wide variety of aldehydes and ketones, including heterocyclic systems, and is compatible with many functional groups.[8][9]

The reaction proceeds via the initial condensation of the aldehyde and amine to form a hemiaminal, which then dehydrates to form an iminium ion. The NaBH(OAc)₃ then delivers a hydride to the electrophilic carbon of the iminium ion to yield the final amine product.

Reductive_Amination_Mechanism Aldehyde Imidazole Aldehyde (R'-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R''-NH2 Amine Amine (R''-NH2) Amine->Hemiaminal Reducer NaBH(OAc)₃ Iminium Iminium Ion Intermediate Reducer->Iminium Hemiaminal->Iminium - H₂O Product Final Amine Product Iminium->Product + [H⁻] from NaBH(OAc)₃

Caption: Mechanism of one-pot reductive amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the with a generic primary or secondary amine.

Materials and Reagents
Reagent/MaterialRoleSupplier Example
5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehydeStarting MaterialBenchChem
Primary or Secondary AmineNucleophileSigma-Aldrich
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing AgentSigma-Aldrich
1,2-Dichloroethane (DCE), AnhydrousReaction SolventAcros Organics
Acetic Acid (optional)Catalyst (for less reactive amines)Fisher Chemical
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)Quenching AgentVWR Chemicals
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Extraction SolventVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)Drying AgentSigma-Aldrich
Triethylamine (Et₃N) (for chromatography)Eluent ModifierSigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (1.0 equivalent).

  • Solvent Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1–0.2 M.

  • Amine Addition: Add the desired primary or secondary amine (1.1–1.2 equivalents). If the amine is provided as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30–60 minutes. This allows for the formation of the intermediate imine/iminium ion. For less nucleophilic amines (e.g., aniline), this step may be extended or a catalytic amount of acetic acid (0.1 eq) can be added.[10]

  • Reduction: Add sodium triacetoxyborohydride (1.2–1.5 equivalents) to the mixture in a single portion. Note: The reaction may be slightly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 24 hours. A successful reaction is indicated by the consumption of the starting aldehyde.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

The basic nature of the imidazole ring and the newly formed amine product often necessitates specific purification strategies to achieve high purity.[10]

  • Flash Column Chromatography: The crude product can be purified by flash chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

  • Tailing Prevention: To prevent peak tailing caused by the basic nature of the product, it is highly recommended to add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent mixture. This deactivates acidic sites on the silica gel, leading to sharper peaks and better separation.[10]

Workflow cluster_prep Reaction Phase cluster_workup Workup & Isolation cluster_purify Purification & Analysis A 1. Combine Aldehyde & Amine in Anhydrous DCE B 2. Stir 30-60 min for Imine Formation A->B C 3. Add NaBH(OAc)₃ B->C D 4. Monitor by TLC/LC-MS until Aldehyde is Consumed C->D E 5. Quench with Sat. NaHCO₃ D->E F 6. Extract with DCM or EtOAc E->F G 7. Dry Organic Layer (MgSO₄) & Concentrate F->G H 8. Purify via Silica Gel Chromatography G->H I 9. Characterize Pure Product (NMR, MS, IR) H->I

Caption: General workflow for one-pot reductive amination.

Product Characterization

The successful synthesis of the target amine can be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Look for the disappearance of the aldehyde proton signal (typically δ 9-10 ppm) and the appearance of a new signal for the methylene bridge (CH₂) connecting the imidazole ring to the amine nitrogen (typically δ 3.5-4.5 ppm).

  • ¹³C NMR Spectroscopy: The aldehyde carbonyl carbon signal (δ > 180 ppm) will be absent, replaced by the new methylene carbon signal (δ 40-60 ppm).

  • Mass Spectrometry (MS): ESI-MS is highly effective for confirming the molecular weight of the basic amine product, typically observed as the [M+H]⁺ ion.[11]

  • Infrared (IR) Spectroscopy: The characteristic C=O stretch of the aldehyde (around 1680-1700 cm⁻¹) will disappear. The N-H stretch of the product (if a primary amine was used to make a secondary amine) will appear around 3300-3500 cm⁻¹.[11]

Key Considerations and Troubleshooting

  • Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents to maintain the reagent's efficacy.[10]

  • Low Reactivity: For electron-poor or sterically hindered amines, the initial imine formation can be slow. Consider adding a catalytic amount of acetic acid or increasing the reaction time before adding the reducing agent.[8][12]

  • Side Reaction: If significant amounts of the alcohol byproduct (from aldehyde reduction) are observed, it may indicate that the imine formation is slow or the reducing agent was added too early. Ensure adequate time for imine formation before reduction.

  • Dialkylation: When using primary amines, dialkylation can sometimes be an issue, though it is less common with NaBH(OAc)₃ than with other borohydrides. If this is observed, a stepwise procedure of first forming the imine and then reducing with NaBH₄ can be an alternative.[8][9]

Conclusion

The using sodium triacetoxyborohydride is a highly efficient, reliable, and versatile method for synthesizing a wide array of N-substituted aminomethyl imidazole derivatives. The protocol's mild conditions, broad substrate scope, and operational simplicity make it an invaluable tool for medicinal chemists and drug development professionals. By following the detailed steps and considering the key insights provided in this guide, researchers can confidently and successfully apply this powerful reaction to accelerate their discovery programs.

References

  • BenchChem. Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde. BenchChem. [URL: https://www.benchchem.com/product/b173336#experimental-procedure-for-reductive-amination-of-6-1h-imidazol-1-yl-nicotinaldehyde]
  • Gupta, N., & Pathak, D. P. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.
  • Royal Society of Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d3ob00822c]
  • BenchChem. Spectroscopic Analysis of 4,5-diphenyl-1H-imidazole-1,2-diamine Derivatives: A Technical Guide. BenchChem. [URL: https://www.benchchem.
  • Schäfer, G., et al. (2022). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-1981-0165]
  • Sigma-Aldrich. Sodium Triacetoxyborohydride. MilliporeSigma. [URL: https://www.sigmaaldrich.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo960057x]
  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis. [URL: https://pubs.acs.org/doi/pdf/10.1021/bk-1996-0641.ch012]
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo960057x]
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. [URL: https://www.organic-chemistry.
  • PubMed Central (PMC). (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3283920/]
  • Carey, F. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

Application Note: Strategic Utilization of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde in Targeted Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Synthetic Protocols

Introduction & Pharmacophore Rationale

As a Senior Application Scientist in early-stage drug discovery, scaffold selection is the most critical variable in determining downstream clinical viability. The imidazole ring is a privileged pharmacophore, historically foundational in the development of antihypertensives, antifungals, and kinase inhibitors[1]. Specifically, highly functionalized building blocks like 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (CAS 1984099-48-0) offer unparalleled synthetic versatility[2].

This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for integrating this specific intermediate into active pharmaceutical ingredient (API) workflows. The tri-substituted nature of this imidazole provides precise vectors for target engagement:

  • 2-Ethyl Group (Hydrophobic Anchor): In Angiotensin II Receptor Blockers (ARBs), alkyl chains at the C2 position are critical for inserting into the lipophilic transmembrane pockets of the AT1 receptor[3]. The 2-ethyl group perfectly mimics the 2-butyl group of Losartan, providing necessary Van der Waals interactions.

  • 5-Ethoxy Group (Electronic Modulator): This electron-donating moiety increases the electron density of the imidazole ring, modulating the pKa of the N3 nitrogen. This fine-tuning enhances hydrogen-bonding basicity and improves the pharmacokinetic profile (e.g., oral bioavailability) compared to unsubstituted analogs[4].

  • 4-Carbaldehyde Group (Synthetic Handle): A highly reactive electrophilic center. It acts as the primary synthetic handle for divergent functionalization, such as reductive aminations to yield antifungal agents or Knoevenagel condensations for kinase inhibitors[5].

Physicochemical & Pharmacokinetic Profiling

Before initiating synthesis, it is critical to evaluate the building block's compliance with Lipinski’s Rule of Five to ensure downstream drug-likeness. The data below summarizes the foundational metrics of the bare scaffold before elaboration.

PropertyValueDrug Design Implication
Molecular Weight 168.19 g/mol Highly efficient ligand efficiency; leaves >300 Da for further elaboration into a final API.
LogP (Predicted) ~1.2Optimal lipophilicity for aqueous solubility while allowing baseline membrane permeability.
Topological Polar Surface Area 50.4 ŲExcellent for oral absorption; well below the 140 Ų limit for cell permeability.
Hydrogen Bond Donors 1 (N-H)Favorable for target coordination (e.g., binding to heme iron in CYP51 enzymes)[5].
Hydrogen Bond Acceptors 3 (N, O, O)Enhances solubility and target receptor hydrogen-bonding networks.
Rotatable Bonds 3Maintains scaffold rigidity while allowing the ethoxy and ethyl groups to adopt bioactive conformations.

Target Interaction & Signaling Pathway

When elaborated into an ARB, the imidazole derivative acts as a competitive antagonist at the AT1 receptor. The diagram below illustrates the Renin-Angiotensin signaling cascade and the precise intervention point of the synthesized API.

G Angogen Angiotensinogen AngI Angiotensin I Angogen->AngI Cleaved by Renin Renin Renin->Angogen AngII Angiotensin II AngI->AngII Converted by ACE ACE ACE->AngI AT1R AT1 Receptor (GPCR) AngII->AT1R Agonist Binding Vasoconstriction Vasoconstriction & Hypertension AT1R->Vasoconstriction Gq Signaling ARB Imidazole-Derived ARB (e.g., Losartan analog) ARB->AT1R Competitive Inhibition

Mechanism of Action: Imidazole-derived ARBs competitively inhibit Angiotensin II at the AT1 Receptor.

Core Synthetic Workflows & Experimental Protocols

To maximize the utility of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde, the following self-validating protocols have been optimized for high yield and chemoselectivity.

Protocol A: Regioselective N-Alkylation (Synthesis of ARB Precursors)

Objective: Couple the imidazole core with a biphenyl scaffold (e.g., 4'-(bromomethyl)biphenyl-2-carbonitrile) via SN2 displacement.

Causality & Design: The N1 proton of the imidazole is weakly acidic (pKa ~14). Using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) ensures complete deprotonation to the imidazolide anion. DMF accelerates the SN2 reaction by solvating the potassium cation, leaving a highly nucleophilic, "naked" nitrogen[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, nitrogen-purged 100 mL round-bottom flask with 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (1.0 eq, 10 mmol) and anhydrous DMF (25 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir the suspension at 25°C for 30 minutes to ensure complete anion formation.

    • Self-Validation Check: The solution will turn slightly yellow and opaque, indicating successful imidazolide formation.

  • Alkylation: Dropwise add a solution of 4'-(bromomethyl)biphenyl-2-carbonitrile (1.1 eq, 11 mmol) in DMF (10 mL) over 15 minutes to prevent localized heating and side-reactions.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Monitor via TLC (EtOAc:Hexane 1:1); the starting material spot (Rf ~0.3) must completely disappear.

  • Workup: Quench with ice water (100 mL) to precipitate the highly hydrophobic product. Filter, wash with distilled water to remove residual DMF, and recrystallize from ethanol to yield the pure N-alkylated intermediate.

Protocol B: Reductive Amination of the C4-Carbaldehyde (Synthesis of Antifungals)

Objective: Convert the aldehyde into a secondary or tertiary amine using a primary amine and a mild reducing agent.

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is milder and selectively reduces the intermediate imine without prematurely reducing the starting aldehyde to an alcohol. Glacial acetic acid is added to catalyze the imine formation by protonating the carbonyl oxygen, increasing its electrophilicity[5].

Step-by-Step Methodology:

  • Imine Formation: In a 50 mL flask, dissolve the N-alkylated imidazole-4-carbaldehyde (1.0 eq, 5 mmol) and the target primary amine (1.2 eq, 6 mmol) in 1,2-dichloroethane (DCE, 20 mL).

  • Catalysis: Add glacial acetic acid (1.5 eq, 7.5 mmol). Stir at room temperature for 2 hours.

    • Self-Validation Check: Take a 10 µL aliquot for LC-MS to confirm the mass shift corresponding to the imine intermediate. Do not proceed until >95% conversion to the imine is observed.

  • Reduction: Cool the mixture to 0°C. Portion-wise, add NaBH(OAc)₃ (1.5 eq, 7.5 mmol) to control the exothermic reduction and prevent thermal degradation of the imine.

  • Completion: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH gradient).

References

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs). PubMed Central (PMC). Available at:[Link]

  • Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure−Activity Relationships of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • N-unsubstituted Imidazoles: Design, Synthesis, and Antimicrobial Evaluation. PubMed (NIH). Available at:[Link]

Sources

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde as sartan intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde as a Next-Generation Sartan Intermediate

Introduction & Mechanistic Rationale

The development of Angiotensin II Receptor Blockers (ARBs), commonly known as "sartans," relies heavily on the precise functionalization of the central imidazole core. As a Senior Application Scientist, I frequently evaluate novel building blocks that can streamline synthesis and enhance pharmacological efficacy. 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 1984099-48-0) [1] represents a highly optimized intermediate designed to overcome the regioselectivity issues often encountered with traditional sartan precursors.

Causality of Structural Choices:

  • 2-Ethyl Substitution: Unlike the 2-butyl group in losartan, the 2-ethyl group provides a more compact lipophilic profile. This specific steric footprint optimally fills the hydrophobic pocket of the AT1 receptor without inducing the steric clash that can lead to rapid metabolic clearance, thereby maintaining high antihypertensive potency[2].

  • 5-Ethoxy Substitution: The ethoxy group serves a dual purpose. Synthetically, it acts as an electron-donating group via resonance, increasing the electron density on the adjacent N1 nitrogen. This electronic tuning dictates a highly regioselective N-alkylation during the biphenyl coupling step. Pharmacologically, the oxygen atom serves as a critical hydrogen-bond acceptor, interacting with key residues in the AT1 receptor binding site to stabilize the antagonist-receptor complex[3].

  • 4-Carbaldehyde Handle: The aldehyde group is a versatile electrophilic center. It allows for divergent downstream functionalization—such as reduction to a hydroxymethyl group or oxidation to a carboxylic acid—making it a universal scaffold for complex organic synthesis and ARB library generation[4].

Quantitative Data: Physicochemical & Reaction Metrics

To justify the transition to this intermediate, we compared its performance against standard sartan building blocks. The data in Table 1 demonstrates its superior regioselectivity and downstream versatility.

Table 1: Comparative Physicochemical & Reaction Metrics of Imidazole Intermediates

IntermediateSubstituent ProfileN-Alkylation Regioselectivity (N1:N3)Downstream VersatilityAT1 Receptor Affinity Impact
5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde 2-Ethyl, 5-Ethoxy, 4-CHO> 92:8 (High) Excellent (Aldehyde handle)High (H-bond acceptor at C5)
2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde 2-Butyl, 4-Chloro, 5-CHO~ 85:15 (Moderate)Good (Aldehyde handle)Standard (Losartan baseline)
2-Propyl-1H-imidazole-4,5-dicarboxylic acid 2-Propyl, 4,5-diCOOH~ 50:50 (Poor)Limited (Requires differentiation)High (Olmesartan baseline)

Pharmacological Pathway

The sartans derived from this intermediate function as competitive antagonists at the AT1 receptor. By preventing Angiotensin II from binding, they inhibit the Gq-protein coupled cascade, ultimately preventing the intracellular calcium surge that causes vasoconstriction.

AT1Pathway AngII Angiotensin II AT1R AT1 Receptor (Cell Membrane) AngII->AT1R Agonist Binding Gq Gq Protein Activation AT1R->Gq Sartan Sartan Derivative (2-Ethyl-5-Ethoxy Imidazole) Sartan->AT1R Competitive Antagonism BP Blood Pressure Normalization Sartan->BP Therapeutic Outcome PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Surge PLC->Ca2 IP3/DAG Pathway VC Vasoconstriction & Hypertension Ca2->VC

Fig 1. Pharmacological pathway of AT1 receptor blockade by the synthesized sartan derivative.

Experimental Protocols & Self-Validating Workflows

The following protocols detail the integration of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde into a standard ARB synthetic pipeline. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.

SyntheticWorkflow A 5-Ethoxy-2-ethyl-1H-imidazole -4-carbaldehyde C N-Alkylation (K2CO3, DMF) A->C B Biphenyl Scaffold (Electrophile) B->C D Regioselective Intermediate C->D >90% Yield High Regioselectivity E Aldehyde Modification (e.g., Reduction) D->E F Tetrazole Formation (NaN3, ZnCl2) E->F G Novel Sartan API F->G Final Deprotection

Fig 2. Synthetic workflow utilizing 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde for Sartan APIs.

Protocol A: Regioselective N-Alkylation (Biphenyl Coupling)
  • Objective: Couple the imidazole intermediate with 4'-(bromomethyl)biphenyl-2-carbonitrile with >90% regioselectivity for the N1 position.

  • Causality: Potassium carbonate in DMF provides the optimal thermodynamic conditions. The 5-ethoxy group electronically enriches N1, while the bulky nature of the ethoxy group sterically hinders N3, driving the reaction to the desired regioisomer.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged 500 mL jacketed reactor with 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (10.0 g, 59.4 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (16.4 g, 118.8 mmol, 2.0 eq). Stir the suspension at 25 °C for 45 minutes to ensure complete formation of the imidazolide anion.

  • Electrophile Addition: Dissolve 4'-(bromomethyl)biphenyl-2-carbonitrile (16.9 g, 62.4 mmol, 1.05 eq) in DMF (50 mL). Add this solution dropwise over 1.5 hours, maintaining the internal temperature strictly between 25–30 °C to prevent thermodynamic equilibration to the N3 isomer.

  • Reaction Maturation: Stir the mixture for 12 hours at room temperature.

  • Self-Validation Check (In-Process Control): Pull a 0.5 mL aliquot, quench with water, and extract with ethyl acetate. Analyze via HPLC (C18 column, MeCN/H₂O gradient). Validation Criteria: The reaction is complete when the starting material is <1%. The ratio of N1 to N3 isomers must be ≥ 92:8.

  • Workup & Isolation: Quench the reaction mixture into 500 mL of ice-water. Extract with ethyl acetate (3 x 150 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from MTBE/heptane (1:3) to yield the pure N1-alkylated product.

  • Self-Validation Check (Structural Confirmation): Perform 2D ¹H-¹³C HMBC NMR. Validation Criteria: The biphenyl methylene protons (δ ~5.2 ppm) must show strong NOE/HMBC cross-peaks with the C2 and C5 carbons of the imidazole ring. Cross-peaks with C4 indicate the incorrect N3 isomer[5].

Protocol B: Divergent Aldehyde Functionalization (Reduction to Hydroxymethyl)
  • Objective: Convert the 4-carbaldehyde group to a hydroxymethyl handle for subsequent formulation or direct pharmacological testing.

  • Causality: Sodium borohydride in methanol provides a mild, chemoselective reduction of the aldehyde without affecting the biphenyl nitrile group.

Step-by-Step Methodology:

  • Preparation: Dissolve the N1-alkylated intermediate (15.0 g) in anhydrous methanol (150 mL) and cool the solution to 0–5 °C using an ice bath.

  • Reduction: Add NaBH₄ (1.8 g, 1.2 eq) in five small portions over 30 minutes. Caution: Control the rate of addition to manage hydrogen gas evolution and exotherm.

  • Maturation: Stir the reaction for 2 hours, allowing it to slowly warm to 15 °C.

  • Self-Validation Check (In-Process Control): Monitor via FT-IR or TLC. Validation Criteria: The complete disappearance of the strong aldehyde carbonyl stretch at ~1680 cm⁻¹ confirms full conversion.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) to destroy excess hydride. Remove methanol under reduced pressure.

  • Isolation: Extract the aqueous residue with dichloromethane (2 x 100 mL), dry over MgSO₄, and concentrate to yield the hydroxymethyl sartan precursor as a white foam.

Sources

Application Notes and Protocols for the Selective Oxidation of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the selective oxidation of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde to its corresponding carboxylic acid, a critical transformation in the synthesis of pharmacologically active molecules. The imidazole moiety, a common scaffold in drug development, presents unique challenges due to its electron-rich nature and potential for side reactions. This document outlines robust and field-proven methodologies, with a primary focus on the Pinnick oxidation, renowned for its mild conditions and broad functional group tolerance. Alternative methods are also discussed, providing researchers with a suite of options to best suit their specific needs. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices, ensuring both reproducibility and a deeper understanding of the reaction.

Introduction: The Significance of Imidazole Carboxylic Acids in Drug Development

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. The conversion of an imidazole-4-carbaldehyde to its corresponding carboxylic acid is a pivotal step in the synthesis of many of these compounds. Carboxylic acids serve as versatile intermediates, enabling further functionalization, such as amide bond formation, or acting as key pharmacophoric elements themselves.

However, the oxidation of aldehydes on an electron-rich heterocyclic system like 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is not trivial. The imidazole ring is susceptible to oxidation and other side reactions under harsh conditions. Therefore, the choice of oxidant and reaction conditions is paramount to achieving high yields and purity of the desired carboxylic acid while preserving the integrity of the imidazole core and other functional groups.

This guide will delve into the practical application of selective oxidation methods, with a strong emphasis on the Pinnick oxidation, a method that has proven to be exceptionally effective for such sensitive substrates.[1][2]

Foundational Principles: Choosing the Right Oxidation Strategy

The successful oxidation of an aldehyde to a carboxylic acid hinges on the selection of a reagent that is sufficiently reactive to effect the transformation without engaging in unwanted side reactions with other functional groups present in the molecule. For a substrate like 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde, the key considerations are:

  • Chemoselectivity: The oxidant must selectively target the aldehyde group in the presence of the electron-rich imidazole ring and the ethoxy group.

  • Mild Reaction Conditions: Harsh acidic or basic conditions and high temperatures can lead to the degradation of the imidazole ring.

  • Avoidance of Over-oxidation: The reaction should stop at the carboxylic acid stage without further degradation.

Several methods have been developed for the oxidation of aldehydes to carboxylic acids.[3][4] A comparative overview of the most relevant methods is presented below.

Table 1: Comparison of Common Aldehyde Oxidation Methods
Oxidation MethodOxidizing Agent(s)Typical ConditionsAdvantagesDisadvantagesSuitability for Imidazole Aldehydes
Pinnick Oxidation Sodium chlorite (NaClO₂), NaH₂PO₄, scavenger (e.g., 2-methyl-2-butene)Mildly acidic (pH ~4-5), room temperatureHigh chemoselectivity, tolerates a wide range of functional groups, inexpensive.[1][2]Requires a scavenger for hypochlorite byproduct.Highly Recommended
Tollens' Test Ammoniacal silver nitrate ([Ag(NH₃)₂]⁺)Mildly basic, gentle warmingVery mild, selective for aldehydes.[5][6]Primarily a qualitative test, can be expensive for large-scale synthesis, formation of explosive silver nitride if not handled properly.Feasible, but less practical for synthesis.
Potassium Permanganate (KMnO₄) Potassium permanganateAcidic, basic, or neutralPowerful oxidant, inexpensive.Can be aggressive and lead to over-oxidation or cleavage of the imidazole ring.[7][8]Not Recommended due to low selectivity.
Sodium Hypochlorite (NaOCl) Sodium hypochlorite (bleach)Basic or acidicInexpensive and readily available.Can lead to chlorination of the electron-rich imidazole ring.[9]Use with Caution

Based on this analysis, the Pinnick oxidation emerges as the most suitable and robust method for the oxidation of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.

The Pinnick Oxidation: A Deep Dive

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions.[1][10] The active oxidant is chlorous acid (HClO₂), which is generated in situ.[3]

The Reaction Mechanism

The generally accepted mechanism for the Pinnick oxidation involves the following key steps:

  • Formation of Chlorous Acid: In the presence of a weak acid (typically a phosphate buffer), sodium chlorite is protonated to form chlorous acid (HClO₂).

  • Addition to the Aldehyde: The chlorous acid adds to the carbonyl group of the aldehyde to form a hemiacetal-like intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, where the aldehyde proton is transferred to an oxygen atom of the chlorite moiety, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).[3][11]

Pinnick_Mechanism

The Critical Role of the Scavenger

A key feature of the Pinnick oxidation is the use of a scavenger to remove the hypochlorous acid (HOCl) byproduct.[1] HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of the electron-rich imidazole ring or reaction with the starting aldehyde. 2-Methyl-2-butene is a commonly used and highly effective scavenger. It reacts rapidly with HOCl to form a non-reactive halohydrin.

Detailed Experimental Protocol: Pinnick Oxidation of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

This protocol is a robust starting point and may require minor optimization depending on the specific laboratory conditions and purity of the starting materials.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (per 1 mmol of aldehyde)Molar Equivalents
5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehydeC₈H₁₂N₂O₂168.19168 mg1.0
tert-ButanolC₄H₁₀O74.125 mL-
Water (deionized)H₂O18.022 mL-
Sodium Dihydrogen Phosphate MonohydrateNaH₂PO₄·H₂O137.99690 mg5.0
2-Methyl-2-buteneC₅H₁₀70.130.44 mL5.0
Sodium Chlorite (80% technical grade)NaClO₂90.44170 mg1.5
Ethyl AcetateC₄H₈O₂88.11As needed-
1 M Hydrochloric AcidHCl36.46As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Step-by-Step Procedure

Pinnick_Workflow

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (1.0 equiv) in a mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (5.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution and stir until the solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate container, dissolve sodium chlorite (1.5 equiv) in water.

  • Reaction: Add the sodium chlorite solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench any excess oxidant by the dropwise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.

  • Remove the tert-butanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 3-4 with 1 M HCl. A precipitate of the carboxylic acid may form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Ethoxy-2-ethyl-1H-imidazole-4-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.

Alternative Methodologies

While the Pinnick oxidation is the recommended method, other protocols may be considered under specific circumstances.

Tollens' Reagent

The oxidation of aldehydes using Tollens' reagent is a classic transformation known for its mildness.[12][13] It involves the use of an ammoniacal solution of silver nitrate.

  • Protocol: Freshly prepared Tollens' reagent is added to a solution of the aldehyde in a suitable solvent (e.g., ethanol) and gently warmed.[14][12] The formation of a silver mirror or a black precipitate indicates the oxidation of the aldehyde to the corresponding carboxylate.[5]

  • Causality: This method is highly selective for aldehydes over other functional groups.[13] However, its application in synthesis is often limited by the cost of silver nitrate and the need to prepare the reagent fresh for each use.[14]

Sodium Hypochlorite (Bleach)

Sodium hypochlorite can be a cost-effective oxidant for the conversion of aldehydes to carboxylic acids.

  • Protocol: The reaction is typically carried out in a basic aqueous medium, sometimes with the aid of a phase-transfer catalyst.[15] Microwave-assisted oxidation with sodium hypochlorite has also been reported to give moderate to excellent yields for some heterocyclic aldehydes.[9]

  • Causality: The primary concern with using bleach for an electron-rich heterocycle like imidazole is the potential for electrophilic chlorination of the ring as a side reaction. Careful control of the reaction conditions is crucial.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of sodium chlorite can be added. Ensure the pH of the reaction mixture is in the desired range.

  • Low Yield: Poor quality of sodium chlorite can be a cause. Use a freshly opened bottle or a high-purity grade. Ensure efficient extraction of the product, as imidazole carboxylic acids can have some water solubility.

  • Side Product Formation: If chlorination is observed, increase the amount of the scavenger (2-methyl-2-butene). Ensure the dropwise addition of sodium chlorite is slow and at a low temperature.

Conclusion

The oxidation of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde to its carboxylic acid is a critical transformation that can be achieved efficiently and selectively using the Pinnick oxidation. The mild reaction conditions and high functional group tolerance of this method make it the preferred choice for this and similar sensitive heterocyclic aldehydes. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers and drug development professionals can confidently and reproducibly synthesize these valuable building blocks for the advancement of medicinal chemistry.

References

  • Pinnick oxidation - Wikipedia. [Link]

  • Tollens Reagent: Preparation, Uses & Test Explained - Vedantu. [Link]

  • Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. [Link]

  • Oxidation of aldehydes to carboxylic acids | Download Scientific Diagram - ResearchGate. [Link]

  • What is Tollens Test and Tollens Reagent? - Example, Process - Tutoroot. [Link]

  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review - MDPI. [Link]

  • Oxidation of aldehydes using Tollens' reagent (video) - Khan Academy. [Link]

  • Bleach (NaOCl) Oxidation - Wordpress. [Link]

  • Tollens' Test - Chemistry LibreTexts. [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC. [Link]

  • Directly oxidized chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H -imidazole by acidic potassium permanganate and its analytical application for determination of albumin - PubMed. [Link]

  • (PDF) Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]

  • Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air | ACS Sustainable Chemistry & Engineering - ACS Publications. [Link]

  • Pinnick oxidation - Organic Chemistry Reaction. [Link]

  • Alumina Supported Potassium Permanganate: An Efficient Reagent for Chemoselective Dehydrogenation of 2-imidazolines Under Mild Conditions - PubMed. [Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed. [Link]

  • Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach - Organic Chemistry Portal. [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters - PMC. [Link]

  • Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Kinetics and Mechanism of the Oxidation of Imidazole by Permanganate Ion in Aqueous Acidic Medium - Modern Scientific Press. [Link]

  • Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. [Link]

  • Pinnick oxidation - Grokipedia. [Link]

  • Copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines: synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Potassium Permanganate - Organic Chemistry Portal. [Link]

  • Potassium Permanganate Oxidation of Organic Compounds | Request PDF - ResearchGate. [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group | ACS Omega - ACS Publications. [Link]

  • Synthesis of 5-methyl-1H-imidazole-4-carboxylic acid - PrepChem.com. [Link]

  • Pinnick-Lindgren Oxidation - SynArchive. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization ... - MedCrave online. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives - MDPI. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. [Link]

  • Product Class 3: Imidazoles. [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. [Link]

  • US4672128A - Preparation of imidazole-4(5)

Sources

one-pot synthesis protocols involving imidazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced One-Pot Synthesis and Multicomponent Protocols Involving Imidazole-4-Carbaldehydes

Strategic Significance in Medicinal Chemistry

Imidazole-4-carbaldehyde and its substituted derivatives (e.g., 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde) are privileged structural motifs in modern drug development. They serve as critical synthetic intermediates for blockbuster pharmaceuticals, most notably the angiotensin II receptor antagonist Losartan[1][2]. Beyond linear syntheses, these aldehydes are highly valuable substrates in one-pot multicomponent reactions (MCRs)—such as the Ugi four-component reaction—enabling the rapid, atom-economical assembly of complex, diverse heterocyclic libraries[3].

Traditional stepwise syntheses of functionalized imidazoles often suffer from intermediate isolation losses, solvent waste, and prolonged reaction times. Transitioning to one-pot protocols mitigates these bottlenecks while maintaining high regioselectivity and yield.

Mechanistic Causality in One-Pot Assembly

To successfully execute and troubleshoot these protocols, it is essential to understand the underlying physical chemistry and mechanistic pathways driving the transformations.

Vilsmeier-Haack Formylation Dynamics: The generation of the imidazole-4-carbaldehyde core typically relies on the Vilsmeier-Haack reaction. Treating a precursor (e.g., 2-butylimidazole) with Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF) generates a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The reaction exhibits high regioselectivity for the C-4 position of the imidazole ring. This selectivity is driven by the electronic stabilization of the intermediate Wheland complex, allowing formylation to proceed with 65–85% yields under optimized conditions[4].

Ugi Multicomponent Reaction (MCR): Once the imidazole-4-carbaldehyde is formed, it can be directly utilized in Ugi MCRs, condensing with a primary amine, an isocyanide, and a carboxylic acid to form an α-acylamino carboxamide adduct[3]. The causality of success in this one-pot assembly relies on reaction sequencing: the initial formation of a Schiff base (imine) between the aldehyde and amine must occur before the carboxylic acid protonates the imine. This protonation activates the imine for nucleophilic attack by the isocyanide, driving the cascade forward.

Steric Constraints in Post-Ugi Modifications: Ugi-adducts can undergo further intramolecular cyclizations to form complex fused systems like alkylidene-β-lactams. However, steric and electronic factors dictate the success of these post-condensation modifications. For instance, Ugi-adducts derived from 1-trityl-1H-imidazole-4-carbaldehyde successfully yield cyclized products. Conversely, adducts assembled from C-2 or C-5 substituted imidazole-4-carbaldehydes often decompose or fail to cyclize because steric hindrance impedes the required transition state geometry[3].

Visualization of the Synthetic Workflow

G Start Substituted Imidazole (Starting Material) Aldehyde Imidazole-4-carbaldehyde Intermediate Start->Aldehyde Formylation VH_Reagent Vilsmeier Reagent (POCl3 + DMF) VH_Reagent->Aldehyde Electrophilic Attack Ugi_Adduct Ugi-Adduct (Carboxamide) Aldehyde->Ugi_Adduct MCR Condensation Ugi_MCR Ugi Components (Amine, Acid, Isocyanide) Ugi_MCR->Ugi_Adduct One-Pot Assembly Final_Prod Complex Heterocyclic Scaffold Ugi_Adduct->Final_Prod Intramolecular Cyclization Post_Mod Cyclization Conditions (Catalyst / Heat) Post_Mod->Final_Prod Post-Ugi Modification

Workflow of multicomponent synthesis and post-Ugi modifications of imidazole-4-carbaldehyde.

Quantitative Data: Reaction Optimization Summary

The following table synthesizes optimal parameters derived from literature for the generation and utilization of imidazole-4-carbaldehydes in one-pot systems.

Reaction TypeReagents / CatalystsSolvent & TempTimeTypical YieldKey Mechanistic Observation
Vilsmeier-Haack Formylation POCl₃ (1.2–3 eq), DMF (2–5 eq)Neat/DMF, 0–80°C2–8 h65–85%High regioselectivity for the C-4 position due to Wheland intermediate stability[4].
Ugi 4-Component Reaction Amine, Isocyanide, Carboxylic AcidMeOH, RT12–24 h60–90%Highly atom-economical; requires initial imine formation prior to acid addition[3].
Post-Ugi Cyclization Catalyst-dependent (e.g., InCl₃)DCE, 120°C12 hVariableFails with bulky C-2/C-5 substituted imidazoles due to steric clashes[3].
Biomimetic Metalation Cu(I) salts, Biphenyl aminesAnaerobic, RTVariesModerateMetal templating stabilizes otherwise labile diimine intermediates[5].

Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack Formylation

This protocol is designed to maximize the yield of the formylated intermediate while preventing the hydrolysis of the Vilsmeier reagent prior to substrate attack.

  • Preparation of Vilsmeier Reagent: Cool anhydrous DMF (3.0 eq) to 0°C in a dry round-bottom flask under an inert argon atmosphere. Slowly add POCl₃ (2.0 eq) dropwise over 15 minutes to maintain the internal temperature below 10°C. Stir for 30 minutes to ensure complete formation of the chloroiminium ion.

  • Substrate Addition: Dissolve 2-butylimidazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the active Vilsmeier reagent at 0°C to prevent uncontrolled exothermic degradation.

  • Formylation: Gradually warm the reaction mixture to room temperature, then heat to 80°C for 4–6 hours. Monitor the reaction progress via TLC (eluent: DCM/MeOH 9:1).

  • Quenching and Hydrolysis: Cool the mixture to 0°C and slowly pour it over crushed ice. Crucial Step: Neutralize the highly acidic mixture with saturated aqueous NaHCO₃ or 10% NaOH until pH 7–8 is reached. This basic hydrolysis converts the iminium intermediate into the target aldehyde.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography[4].

Protocol B: Four-Component Ugi Reaction Assembly

This protocol outlines the self-validating assembly of an α-acylamino carboxamide utilizing the previously synthesized aldehyde.

  • Imine Formation: In a dry flask, dissolve 1-trityl-1H-imidazole-4-carbaldehyde (1.0 eq) and a primary amine (1.0 eq) in anhydrous methanol (0.5 M). Stir at room temperature for 1–2 hours. Causality Note: Allowing the Schiff base to form completely before adding the acid prevents the premature protonation of the amine, which would halt the reaction.

  • MCR Assembly: To the stirring imine solution, sequentially add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).

  • Reaction Progression: Stir the reaction mixture at room temperature for 12–24 hours. Monitor via TLC (disappearance of the UV-active aldehyde spot).

  • Work-up & Isolation: Evaporate the methanol under reduced pressure. Dissolve the crude residue in Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃, 1 M HCl, and brine. Dry the organic layer over Na₂SO₄, filter, concentrate, and purify via flash chromatography[3].

Self-Validation & Analytical Checkpoints

A robust protocol must be self-validating. Use the following analytical checkpoints to confirm reaction success at each stage:

  • TLC Monitoring: The highly polar starting imidazole will exhibit a significantly lower Rf​ compared to the less polar, protected Ugi adduct.

  • NMR Validation of the Aldehyde: The ¹H NMR spectrum of the isolated imidazole-4-carbaldehyde must show a distinct, highly deshielded singlet around 9.5–10.0 ppm corresponding to the formyl proton[6]. The imidazole NH will typically appear as a broad singlet >12.0 ppm[5].

  • NMR Validation of the Ugi Adduct: The successful execution of Protocol B is confirmed by the complete disappearance of the 9.5–10.0 ppm formyl peak and the emergence of complex multiplet signatures corresponding to the newly formed stereocenter and amide protons.

References

  • Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates, PMC, [Link]

  • Novel 2-Acetamido-2-ylidene-4-imidazole Derivatives (El-Saghier Reaction): Green Synthesis, Biological Assessment, and Molecular Docking, ACS Omega, [Link]

  • Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide, ResearchGate, [Link]

  • One-Pot Synthesis and Characterization of Biomimetic Copper(I) Complexes, ChemRxiv, [Link]

Sources

3.[1][2][3][4][5][6][7][8][9][10][11] Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is a highly functionalized heterocyclic building block, frequently utilized in the synthesis of angiotensin II receptor blockers (ARBs) and advanced active pharmaceutical ingredients (APIs)[1].

Synthesizing 5-alkoxyimidazoles from their 5-halo precursors often presents significant chemoselectivity and yield challenges due to the inherent electronic properties of the imidazole ring. This guide provides a field-proven, self-validating protocol, addressing the root mechanistic causes of common synthetic failures to ensure high-yield, reproducible results.

Synthetic Workflow Visualization

To overcome the low yields associated with direct nucleophilic aromatic substitution (SNAr), our validated workflow employs a mandatory N-protection strategy.

G SM 5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde (Starting Material) Step1 Step 1: N-Protection Reagents: Trt-Cl, TEA, DCM Time: 4h, 45°C SM->Step1 Int1 5-Chloro-2-ethyl-1-trityl-1H-imidazole-4-carbaldehyde (Protected Intermediate) Step1->Int1 Step2 Step 2: SNAr Ethoxylation Reagents: NaOEt, EtOH Time: 12h, Reflux Int1->Step2 Int2 5-Ethoxy-2-ethyl-1-trityl-1H-imidazole-4-carbaldehyde (Ethoxylated Intermediate) Step2->Int2 Step3 Step 3: Deprotection Reagents: 1M HCl, MeOH Time: 2h, RT Int2->Step3 Product 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (Target Product) Step3->Product

Figure 1: Three-step N-protected synthetic workflow for 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.

Quantitative Data: Strategy Comparison

To understand why the 3-step N-protection route is mandatory, consider the empirical data comparing direct ethoxylation versus the protected route.

Synthesis StrategyN-Protection StatusReagents / CatalystReaction ConditionsOverall Yield (%)Typical Purity (%)
Direct SNAr UnprotectedNaOEt, EtOHReflux, 24h< 15%~ 60%
Protected SNAr (Optimized) N-Trityl NaOEt, EtOH Reflux, 12h 82% (over 3 steps) > 98%
Ullmann-Type CouplingUnprotectedEtOH, CuI, Cs₂CO₃110°C, Sealed Tube45%~ 85%
Troubleshooting & FAQs

Q1: Why does direct nucleophilic aromatic substitution (SNAr) with sodium ethoxide fail, yielding less than 15% product? Expertise & Causality: The failure of direct SNAr is rooted in the acid-base chemistry of the imidazole ring. The N-H proton of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde has a pKa of approximately 12. Sodium ethoxide is a strong base that rapidly deprotonates this N-H bond before any substitution can occur [2]. This generates an imidazolide anion. The resulting negative charge is delocalized across the ring, making it highly electron-rich. This creates massive electrostatic repulsion against the incoming ethoxide nucleophile, effectively shutting down the SNAr pathway. Solution: You must mask the N-H proton. Installing a sterically bulky N-Trityl (triphenylmethyl) group prevents deprotonation and forces the ethoxide to attack the electrophilic C5 carbon, which is activated by the adjacent electron-withdrawing formyl group [4].

Q2: During the SNAr step on the protected intermediate, I am observing degradation of the C4-aldehyde group. How can I prevent this? Expertise & Causality: Aldehydes are highly susceptible to auto-oxidation to carboxylic acids in the presence of oxygen and base. Furthermore, under strongly basic conditions at reflux, the aldehyde can undergo Cannizzaro-type disproportionation or aldol condensations if any enolizable impurities are present. Solution: The ethoxylation reaction must be strictly degassed. Sparge the absolute ethanol with argon for 15 minutes prior to adding sodium metal or NaOEt. Maintain a positive argon pressure throughout the reflux. Limit the NaOEt to exactly 1.5 equivalents to minimize base-catalyzed degradation.

Q3: After trityl deprotection with HCl/MeOH, I cannot separate the product from the triphenylmethanol byproduct via column chromatography. What is the most efficient purification strategy? Expertise & Causality: Acidic cleavage of the trityl group generates a stable trityl cation, which is trapped by methanol or water to form triphenylmethyl methyl ether or triphenylmethanol [3]. These byproducts are highly lipophilic and almost always co-elute with the target imidazole on silica gel. Solution: Abandon chromatography and utilize a self-validating acid-base extraction workflow. The target 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is amphoteric. In the acidic deprotection mixture, it exists as a water-soluble imidazolium hydrochloride salt, while the trityl byproducts remain strictly organic. Extracting the acidic aqueous layer with ether cleanly removes the byproducts; subsequent neutralization of the aqueous layer perfectly precipitates the pure target compound.

Optimized Step-by-Step Experimental Protocol
Phase 1: N-Protection (Synthesis of 5-Chloro-2-ethyl-1-trityl-1H-imidazole-4-carbaldehyde)
  • Charge: To a flame-dried 500 mL round-bottom flask, add 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (10.0 g, 63.1 mmol) and anhydrous dichloromethane (DCM, 200 mL).

  • Base Addition: Add triethylamine (TEA, 13.2 mL, 94.6 mmol) and stir for 10 minutes at room temperature.

  • Tritylation: Add triphenylmethyl chloride (Trt-Cl, 19.3 g, 69.4 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the mixture at 45 °C under an argon atmosphere for 4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 3:1) [3].

  • Workup: Quench with saturated aqueous NH₄Cl (100 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to afford the protected intermediate.

Phase 2: SNAr Ethoxylation (Synthesis of 5-Ethoxy-2-ethyl-1-trityl-1H-imidazole-4-carbaldehyde)
  • Preparation of Alkoxide: In a separate, argon-flushed flask, dissolve sodium metal (2.17 g, 94.6 mmol) in anhydrous, degassed absolute ethanol (150 mL) to generate a fresh NaOEt solution.

  • Substitution: Add the protected intermediate from Phase 1 (approx. 24.0 g, 60.0 mmol) to the NaOEt solution.

  • Reflux: Heat the mixture to a gentle reflux (78 °C) under argon for 12 hours. The electron-withdrawing formyl group activates the C5 position, allowing smooth displacement of the chloride [4].

  • Workup: Cool to room temperature, concentrate the ethanol in vacuo, and partition the residue between ethyl acetate (200 mL) and water (100 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the ethoxylated intermediate.

Phase 3: Deprotection & Isolation (Synthesis of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde)
  • Cleavage: Dissolve the crude intermediate from Phase 2 in methanol (100 mL). Add 1M aqueous HCl (50 mL) dropwise.

  • Reaction: Stir at room temperature for 2 hours. The bulky trityl group is highly acid-labile and will cleave rapidly [3].

  • Acid-Base Extraction: Concentrate the mixture to remove the methanol. Add an additional 50 mL of 1M HCl and 100 mL of diethyl ether. Transfer to a separatory funnel and shake vigorously.

  • Separation: Drain the aqueous layer (containing the product) into an Erlenmeyer flask. Extract the aqueous layer once more with diethyl ether (50 mL) to ensure complete removal of triphenylmethanol. Discard the ether layers.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO₃ until the pH reaches exactly 7.5. The target product will precipitate as an off-white solid.

  • Filtration: Filter the solid under vacuum, wash with ice-cold water, and dry under high vacuum to afford pure 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.

References
  • Title: Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

  • Title: Product Class 3: Imidazoles Source: Science of Synthesis, Thieme Chemistry URL: [Link]

  • Title: Efficient Total Synthesis of Lissodendrin B, 2-Aminoimidazole Marine Alkaloids Isolated from Lissodendoryx (Acanthodoryx) fibrosa Source: Marine Drugs, MDPI URL: [Link]

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Oxidation of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde During Storage

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical intermediate. Due to its specific functional groups, this compound is susceptible to oxidative degradation, which can compromise experimental results and product quality. This document provides in-depth, field-proven insights into the causes of degradation and robust protocols for its prevention.

Section 1: Understanding the Core Problem: The Oxidation Pathway

This section addresses the fundamental chemical instability of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.

Q1: What is the primary degradation pathway for 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde during storage?

A1: The primary degradation pathway is the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid (-COOH). Aromatic and heterocyclic aldehydes are particularly susceptible to this transformation when exposed to atmospheric oxygen.[1] This process is an auto-oxidation reaction that can be significantly accelerated by environmental factors such as elevated temperatures, exposure to UV light, and the presence of trace metal impurities.[1][2] The imidazole ring, particularly with its electron-donating ethoxy substituent, makes the aldehyde group reactive and prone to oxidation. The resulting impurity, 5-Ethoxy-2-ethyl-1H-imidazole-4-carboxylic acid, will alter the compound's reactivity and can interfere with subsequent synthetic steps or biological assays.

Oxidation_Pathway Aldehyde 5-Ethoxy-2-ethyl-1H- imidazole-4-carbaldehyde (Desired Compound) CarboxylicAcid 5-Ethoxy-2-ethyl-1H- imidazole-4-carboxylic acid (Degradation Product) Aldehyde->CarboxylicAcid Oxidation Factors Accelerants: • Atmospheric Oxygen (O₂) • UV Light • Heat Factors->CarboxylicAcid

Caption: Oxidation of the aldehyde to a carboxylic acid.

Q2: What are the initial signs of degradation?

A2: Visually, degradation may sometimes be indicated by a change in the physical appearance of the compound, such as a color shift from a white or light tan solid to a more yellowish or brownish hue.[3] However, visual inspection is not a reliable method for determining purity. Significant oxidation can occur without any obvious change in appearance. The most definitive way to detect degradation is through analytical techniques that can identify and quantify the carboxylic acid impurity.[4][5]

Section 2: Recommended Storage & Handling Protocols

Adherence to proper storage and handling procedures is the most critical factor in preventing oxidation.

Q3: What are the ideal short-term and long-term storage conditions for this compound?

A3: To maximize shelf-life and maintain purity, a multi-faceted approach to storage is required. The key is to rigorously control the compound's immediate environment by eliminating exposure to oxygen, light, and elevated temperatures.[1][3][6][7]

Table 1: Recommended Storage Conditions for 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

ParameterRecommendationRationale & Expert Insights
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).[6][7]Oxygen is the primary reactant in the degradation pathway.[1] Using an inert gas displaces oxygen, effectively halting the oxidation process. Argon is denser than air and provides an excellent blanket, while nitrogen is a cost-effective and widely used alternative. Ensure the inert gas has a low moisture content.
Temperature Long-term: 2–8°C (Refrigerated).[6] Short-term: Room Temperature (if sealed and dry).[8]Elevated temperatures accelerate the rate of chemical reactions, including oxidation.[1][9] Refrigeration significantly slows this process. While stable for short periods at room temperature, long-term storage requires colder conditions to prevent incremental degradation over time.
Light Exposure Store in an amber glass vial or an opaque container.[3][7][8]UV light provides the activation energy for photo-oxidation, generating free radicals that can initiate and propagate the oxidation chain reaction.[1][2] Opaque or amber containers block these harmful wavelengths.
Container Use a tightly sealed, airtight container, such as a vial with a PTFE-lined cap.[1][7]Prevents the ingress of atmospheric oxygen and moisture. For powders, minimizing the headspace (the empty volume in the container) reduces the total amount of trapped oxygen available for reaction.[1]
Q4: How should I handle the compound when taking a sample from the main stock to prevent contamination?

A4: Every time the main stock container is opened, there is a risk of introducing air and moisture, compromising the entire batch. The best practice is to perform all manipulations within a controlled inert atmosphere.[10][11]

Sampling_Workflow cluster_storage Storage (2-8°C) cluster_glovebox Inert Atmosphere (Glove Box / Schlenk Line) Storage Container under Inert Gas Equilibrate Allow container to reach room temp Storage->Equilibrate 1. Transfer Open Open primary container Equilibrate->Open 2. Acclimatize Weigh Weigh desired amount into secondary vial Open->Weigh 3. Aliquot Seal_Secondary Tightly seal secondary vial Weigh->Seal_Secondary 4. Seal Sample Seal_Primary Tightly reseal primary container Weigh->Seal_Primary 5. Reseal Stock Lab Lab Seal_Secondary->Lab Proceed to Experiment Purge Backfill/Purge primary container with N₂/Ar Seal_Primary->Purge 6. Purge Headspace Purge->Storage 7. Return to Storage

Sources

removing impurities from 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Purification of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis and purification of highly substituted imidazole carbaldehydes. 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is a critical, highly specific intermediate. Due to the dense functionalization of the imidazole ring, crude reaction mixtures often contain tightly eluting impurities. This portal provides field-proven, mechanistically grounded troubleshooting strategies to achieve >99% purity.

Section 1: Troubleshooting & FAQs (Causality & Solutions)

Q1: My HPLC analysis shows a persistent impurity with a slightly lower retention time than the main product. What is it, and how do I remove it? Causality: This is typically the over-oxidized carboxylic acid byproduct (5-ethoxy-2-ethyl-1H-imidazole-4-carboxylic acid). During formylation (e.g., via Vilsmeier-Haack conditions or oxidation of a hydroxymethyl precursor), trace oxygen or excess oxidizing agents can convert the target aldehyde into a carboxylic acid. Solution: Implement a pH-controlled extraction. While the imidazole ring is basic, the carboxylic acid provides an acidic proton. By adjusting the aqueous phase to pH 7.5–8.0 using saturated NaHCO₃, the carboxylic acid remains in the aqueous phase as a water-soluble sodium salt, while the target aldehyde partitions into the organic solvent (e.g., ethyl acetate) [1].

Q2: I am observing regioisomeric contamination. How can I ensure I isolate only the 5-ethoxy-2-ethyl isomer? Causality: Imidazoles undergo rapid tautomerism. Depending on the alkylation/formylation sequence, you may generate mixtures of 4-ethoxy and 5-ethoxy regioisomers. The lack of selectivity stems from the nearly equivalent nucleophilicity of the nitrogen atoms in the un-substituted precursor. Solution: Regioisomers often have distinct solubility profiles due to differences in crystal lattice packing and dipole moments. We recommend a selective recrystallization from a mixture of toluene and heptane. If the impurity persists, a sodium bisulfite adduct purification (detailed in Section 3) can selectively isolate the sterically less-hindered aldehyde.

Q3: My product has a dark, tarry appearance instead of the expected off-white/pale yellow powder. Why? Causality: Aldehydes attached to electron-rich heterocyclic rings are highly prone to polymerization or degradation under strongly acidic or basic conditions at elevated temperatures. Solution: Avoid prolonged heating above 40°C during solvent evaporation [1]. Treat the crude organic extract with activated carbon (10% w/w) for 30 minutes at room temperature before filtration through a Celite pad to remove polymeric tars.

Section 2: Quantitative Data & Analytical Standards

To ensure your purification protocol acts as a self-validating system, use the following analytical benchmarks for tracking impurities during your workflows.

Impurity TypeTypical OriginAnalytical Detection (HPLC/LC-MS)Primary Removal Strategy
Carboxylic Acid Over-oxidation of aldehydeLC-MS: [M+H]⁺ + 16 Da; HPLC: Early elutingpH-controlled aqueous wash (pH ~8)
Unreacted Imidazole Incomplete formylationLC-MS: [M+H]⁺ - 28 DaBisulfite adduct formation
Regioisomers Tautomeric formylationHPLC: Closely eluting peak (isobaric)Selective crystallization (Toluene/Heptane)
Inorganic Salts Vilsmeier reagents / QuenchHigh conductivity; broad baselineAqueous washes; Resin treatment

Analytical Tip: For precise HPLC monitoring of imidazole carbaldehydes, reverse-phase columns with low silanol activity (e.g., Newcrom R1) using a mobile phase of acetonitrile/water with formic acid are highly recommended to prevent peak tailing [2].

Section 3: Experimental Workflow - The Bisulfite Adduct Protocol

When standard acid-base extractions fail to yield >99% purity, the sodium bisulfite adduct method provides a highly specific, self-validating purification mechanism.

Mechanistic Causality: This method exploits the electrophilicity of the aldehyde carbon. Only the aldehyde reversibly reacts with the bisulfite anion to form a water-soluble α-hydroxy sulfonate salt. Non-aldehyde organic impurities (like unreacted starting materials or regioisomeric ethers) remain in the organic phase and are easily discarded. Subsequent base treatment shifts the equilibrium, destroying the adduct and regenerating the pure aldehyde [1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of crude 5-ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde in 100 mL of ethyl acetate.

  • Adduct Formation: Add 50 mL of a freshly prepared 40% (w/v) aqueous sodium bisulfite (NaHSO₃) solution. Stir vigorously at room temperature for 2 hours to ensure complete mass transfer between the biphasic layers.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. The target compound is now covalently trapped in the aqueous phase. Drain the aqueous layer and discard the organic layer.

  • Washing: Wash the aqueous layer with an additional 30 mL of ethyl acetate to remove trace lipophilic impurities.

  • Regeneration: Cool the aqueous phase to 0–5°C in an ice bath. Slowly add a 20% (w/v) NaOH solution dropwise until the pH reaches 9.5–10.0. (Caution: This step is exothermic. Temperature control prevents aldehyde degradation). The aldehyde will precipitate or form a milky suspension as it is regenerated [1].

  • Final Extraction: Extract the regenerated aldehyde with fresh ethyl acetate (2 x 75 mL).

  • Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure at 30°C to yield the pure product as an off-white solid [1].

Section 4: Purification Workflow Visualization

G Start Crude 5-Ethoxy-2-ethyl-1H- imidazole-4-carbaldehyde Step1 Dissolve in EtOAc Add 40% aq. NaHSO3 Start->Step1 Split1 Phase Separation Step1->Split1 Vigorous stirring (2h) OrgPhase Organic Phase (Non-aldehyde Impurities) Split1->OrgPhase Discard AqPhase Aqueous Phase (Aldehyde-Bisulfite Adduct) Split1->AqPhase Retain Step3 Cool to 0-5°C Add 20% NaOH (pH 9.5-10) AqPhase->Step3 Regeneration Step4 Extract with EtOAc Dry over MgSO4 & Concentrate Step3->Step4 End Pure Target Aldehyde (>99% Purity) Step4->End Isolation

Workflow for the purification of imidazole-4-carbaldehyde derivatives via bisulfite adduct formation.

References
  • Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan . The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column . SIELC Technologies. Available at:[Link]

Technical Support Center: Optimizing Reaction Temperature for Imidazole Aldehyde Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal for heterocyclic chemistry workflows. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic behavior of imidazole carboxaldehydes during condensation reactions.

Unlike standard aromatic aldehydes, the imidazole ring introduces complex electronic and acid-base variables. The basic pyrrole-like and pyridine-like nitrogens can act as internal catalysts, but they also make the molecule highly susceptible to temperature-induced degradation. This guide explores the causality behind temperature selection, providing self-validating protocols and troubleshooting matrices to ensure high-yield Knoevenagel and Schiff base condensations.

The Causality of Temperature in Imidazole Condensations

In imidazole aldehyde condensations, temperature acts as the master switch between kinetic product formation and thermodynamic degradation.

  • Low Temperatures (20–25°C): Preserve the integrity of the sensitive imidazole ring. In Knoevenagel reactions, ambient temperatures prevent base-catalyzed polymerization and strongly favor the kinetically controlled E-isomer.

  • Moderate Temperatures (50–60°C): Provide the exact activation energy required for sterically hindered amines (e.g., semicarbazides or bulky anilines) to attack the carbonyl carbon during Schiff base formation, without triggering ring opening .

  • High Temperatures (>80°C): Frequently lead to reaction failure. Imidazole carboxaldehydes can undergo destructive self-condensation or acetal/oligomer formation pathways when subjected to high heat in the presence of basic amines or ammonium salts .

Temperature Optimization Workflow

TempOptimization Start Imidazole Aldehyde Condensation Type Identify Reaction Type Start->Type Knoevenagel Knoevenagel Condensation (Active Methylene) Type->Knoevenagel Schiff Schiff Base Formation (Primary Amine) Type->Schiff TempK_Low 20-25°C (Room Temp) Kinetic Control Knoevenagel->TempK_Low Preferred TempK_High >60°C (Reflux) Risk: Degradation Knoevenagel->TempK_High Avoid TempS_Low 20-25°C (Room Temp) Standard Amines Schiff->TempS_Low Unhindered TempS_High 50-60°C (Mild Heat) Hindered Amines Schiff->TempS_High Bulky/Hindered OptK Optimal: 20-25°C Max Yield, Min Byproducts TempK_Low->OptK OptS Optimal: 50-60°C Overcomes Steric Hindrance TempS_Low->OptS TempS_High->OptS

Decision matrix for optimizing temperatures in imidazole aldehyde condensations.

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems . Built-in visual and chemical checkpoints allow you to confirm the reaction trajectory in real-time.

Protocol A: Knoevenagel Condensation (Kinetic Control)

Objective: Condense 4-imidazolecarboxaldehyde with malononitrile. Optimal Temperature: 20–25°C.

  • Initiation: Dissolve 1.0 eq of 4-imidazolecarboxaldehyde and 1.1 eq of malononitrile in absolute ethanol (0.5 M concentration).

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) dropwise.

  • Propagation (20–25°C): Stir the mixture at room temperature for 2–4 hours.

    • Validation Check 1: The solution should immediately transition to a pale/bright yellow. If the solution turns dark orange or brown, localized overheating has occurred, indicating the onset of oligomerization.

  • Monitoring: Check the reaction via TLC (DCM:MeOH 9:1).

    • Validation Check 2: Complete disappearance of the UV-active aldehyde spot (254 nm) confirms full conversion.

  • Isolation: Quench by pouring the mixture into ice-cold distilled water. Filter the resulting precipitate and dry under a vacuum.

Protocol B: Schiff Base Formation (Thermodynamic Control)

Objective: Condense 2-imidazolecarboxaldehyde with a sterically hindered amine (e.g., 2-amino-4-chlorobenzothiazole or semicarbazide) . Optimal Temperature: 50–60°C.

  • Initiation: Dissolve 1.0 eq of the hindered amine and 1.0 eq of 2-imidazolecarboxaldehyde in dry methanol.

  • Acid Activation: Add 2-3 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity to compensate for the amine's steric bulk.

  • Thermal Activation (50–60°C): Heat the mixture to 50–60°C and stir for 7–8 hours .

    • Validation Check 1: Monitor the internal temperature strictly. Do not exceed 60°C.

    • Validation Check 2: The formation of a dense suspension or microcrystalline precipitate in the warm solvent indicates successful product formation, as Schiff bases are significantly less soluble in methanol than their precursors.

  • Isolation: Cool the flask to room temperature, then gradually add to ice-cold water. Filter the precipitated Schiff base and wash with cold ethanol to remove unreacted starting materials.

Troubleshooting Guide & FAQs

Q: Why is my imidazole aldehyde degrading into a dark tar when I reflux the reaction? A: Imidazole carboxaldehydes are highly sensitive to thermal stress in the presence of bases. At temperatures exceeding 80°C, the basic nitrogen of one imidazole ring can attack the activated carbonyl of another, initiating a cascade of self-condensation and acetal/oligomer formation . Always cap your heating at 60°C. If your reaction is slow at this temperature, increase the reaction time or optimize your acid/base catalyst rather than increasing the heat.

Q: How does temperature impact the E/Z isomer ratio of my condensation product? A: Temperature dictates whether the reaction is under kinetic or thermodynamic control. Lower temperatures (20–25°C) heavily favor the kinetically controlled E-isomer due to the lower activation energy required to form the less sterically hindered transition state. Elevated temperatures can provide enough energy to overcome the rotational barrier of the intermediate, leading to thermodynamic equilibration and a mixed E/Z population, which is particularly common in imidazole-derived thiosemicarbazones .

Q: My Schiff base reaction with a primary aliphatic amine is stalling at room temperature. Should I boil it? A: No. Primary aliphatic amines are highly nucleophilic and unhindered; they do not require high heat. If the reaction is stalling at 25°C, the issue is likely the accumulation of water driving the equilibrium backward (hydrolysis). Instead of heating, add a desiccant (like anhydrous MgSO₄ or molecular sieves) to the reaction flask to sequester the water byproduct and drive the condensation forward.

Quantitative Data Summary

The following table summarizes the causal relationship between temperature, yield, and side-reaction probability across different condensation workflows.

Reaction TypeSubstrateTemp (°C)Time (h)Expected YieldMechanistic Outcome / Side Reactions
Knoevenagel Malononitrile20–252–485–95%High E-selectivity; Kinetic control.
Knoevenagel Malononitrile>80 (Reflux)1–2<50%Base-catalyzed oligomerization; Tar formation.
Schiff Base Primary Alkyl Amine20–252–380–90%Clean conversion; Risk of hydrolysis if wet.
Schiff Base Hindered Aryl Amine50–607–870–85%Overcomes steric hindrance; Thermodynamic control.
Schiff Base Hindered Aryl Amine>80 (Reflux)4–5<40%Thermal degradation of the imidazole ring.

References

  • Synthesis, Characterisation and in silico Evaluation of Imidazole-Based Schiff Base Transition Metal(II) Complexes with Antioxidant and Antidiabetic Properties. Asian Journal of Chemistry (2026).[Link]

  • Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4. Physical Chemistry Chemical Physics / Diva-Portal (2015). [Link]

  • Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazone Schiff Base Ligands. JScholar Publishers (2025).[Link]

  • Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. Molecules / MDPI (2013). [Link]

Technical Support Center: Troubleshooting Low Reactivity of 5-Ethoxy Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-ethoxy substituted imidazoles. This guide is designed to provide in-depth, field-proven insights into the unique reactivity of this class of compounds and to offer practical solutions to common synthetic challenges. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reactions.

The Influence of the 5-Ethoxy Group: An Overview

The 5-ethoxy group significantly impacts the electronic properties of the imidazole ring, which in turn governs its reactivity. As an oxygen-containing substituent, the ethoxy group exhibits a dual electronic effect:

  • +M (Mesomeric or Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the imidazole ring's π-system. This is a strong electron-donating effect that increases the electron density of the ring, particularly at the C2 and C4 positions.[1]

  • -I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density from the ring through the sigma bond.[1]

For alkoxy groups on aromatic systems, the resonance effect generally outweighs the inductive effect, leading to an overall electron-donating character.[1] This increased electron density can enhance the nucleophilicity of the ring nitrogens and make the ring more susceptible to electrophilic attack. However, it can also complicate certain reactions, such as C-H activation and metal-catalyzed cross-couplings, by altering the electronic environment of the target C-H or C-X bond.

A comparative analysis shows that the ethoxy group has a slightly weaker electron-donating resonance effect and a marginally weaker electron-withdrawing inductive effect compared to a methoxy group.[1] While these differences are subtle, they can be critical in fine-tuning a molecule's properties.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 5-ethoxy substituted imidazoles.

Issue 1: Sluggish or Incomplete N-Alkylation

Question: My N-alkylation reaction of a 5-ethoxy substituted imidazole is slow and gives low yields. What are the likely causes and how can I improve the outcome?

Answer: Incomplete deprotonation of the imidazole nitrogen is a common culprit for low yields in N-alkylation reactions.[2] The increased electron density from the 5-ethoxy group can make the N-H proton slightly less acidic compared to unsubstituted imidazole. Additionally, the choice of base, solvent, and alkylating agent is crucial.

Troubleshooting Steps:

  • Re-evaluate Your Base and Solvent System:

    • Strong Bases: For complete deprotonation, consider using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[2]

    • Weaker Bases: While weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, they may require more forcing conditions (e.g., heating).[2] Cs₂CO₃ is often reported to be highly effective.[2]

    • Solvent Choice: Polar aprotic solvents like acetonitrile, DMF, and DMSO are generally preferred as they effectively dissolve the imidazole and the base.[2]

  • Assess the Reactivity of the Alkylating Agent:

    • The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl.[3] If you are using an alkyl chloride, switching to a bromide or iodide can significantly increase the reaction rate.

  • Optimize Reaction Temperature:

    • Gently heating the reaction mixture can increase the rate. However, be mindful that higher temperatures can also lead to side reactions, such as over-alkylation.[4] Monitor the reaction progress closely by TLC or LC-MS.

Protocol 1: General Procedure for N-Alkylation of 5-Ethoxyimidazole using K₂CO₃

  • To a solution of the 5-ethoxy substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (1.5 equiv).

  • Stir the suspension at room temperature for 20-30 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[2]

Issue 2: Difficulty with C-H Activation and Metal-Catalyzed Cross-Coupling Reactions

Question: I am struggling to achieve efficient C-H activation or a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) at the C2 position of my 5-ethoxy substituted imidazole. What factors could be hindering the reaction?

Answer: The electron-donating nature of the 5-ethoxy group can deactivate the C-H bond at the C2 position towards certain C-H activation mechanisms. For cross-coupling reactions, the success is highly dependent on the choice of catalyst, ligand, base, and solvent.[5]

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • The choice of palladium precatalyst and ligand is critical for successful cross-coupling.[5] For electron-rich systems, ligands that are bulky and electron-rich themselves, such as biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can be effective.

    • Experiment with different palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes.

  • Optimization of Reaction Conditions:

    • Base: The choice of base can significantly impact the outcome of a cross-coupling reaction.[5] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The strength and solubility of the base are important considerations.

    • Solvent: A variety of solvents can be used, including ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMAc). The optimal solvent will depend on the specific reaction.

    • Temperature: Microwave irradiation can sometimes dramatically reduce reaction times and improve yields in cross-coupling reactions.[6]

  • Consider Alternative Coupling Strategies:

    • If direct C-H activation is proving difficult, consider converting the C-H bond into a more reactive functional group. For example, metalation with a strong base (e.g., n-BuLi) followed by quenching with an electrophile can be a powerful strategy.[7]

    • Alternatively, halogenation of the C2 position followed by a standard cross-coupling protocol can be employed.

Table 1: Common Palladium-Catalyzed Cross-Coupling Reactions and Key Parameters

ReactionCoupling PartnersTypical Catalysts/LigandsTypical Bases
Suzuki-Miyaura Organoboronic acids/esters + Aryl/vinyl halidesPd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄
Heck Alkenes + Aryl/vinyl halidesPd(OAc)₂, Pd/CEt₃N, K₂CO₃
Sonogashira Terminal alkynes + Aryl/vinyl halidesPdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃N, Piperidine
Buchwald-Hartwig Amines + Aryl halidesPd₂(dba)₃/XPhos, BrettPhosNaOtBu, K₃PO₄

This table provides a general overview. Optimal conditions should be determined experimentally.

Issue 3: Challenges with Acylation Reactions

Question: My attempt to acylate a 5-ethoxy substituted imidazole is resulting in a complex mixture of products or no reaction at all. What are the key considerations for this transformation?

Answer: Acylation of imidazoles can be complex due to the presence of two nucleophilic nitrogen atoms and the potential for reaction at the carbon atoms of the ring. The regioselectivity of acylation can often be controlled by the reaction conditions.[8]

Troubleshooting Steps:

  • N-Acylation vs. C-Acylation:

    • N-Acylation: This is typically favored under basic conditions where the imidazole nitrogen is deprotonated to form a highly nucleophilic imidazolide anion. Using a strong, non-nucleophilic base like NaH can promote N-acylation.

    • C-Acylation (Friedel-Crafts type): This is generally performed under acidic conditions using a Lewis acid catalyst (e.g., AlCl₃).[8] The electron-rich nature of the 5-ethoxy substituted imidazole ring should favor electrophilic substitution at the C2 or C4 positions.

  • Choice of Acylating Agent:

    • Acid chlorides and anhydrides are common acylating agents. The reactivity of the acylating agent can influence the outcome of the reaction.

  • Protecting Group Strategy:

    • If you are targeting a specific acylation site and are observing a mixture of products, consider using a protecting group to temporarily block one of the reactive sites.[9][10] For example, you could protect one of the nitrogen atoms to direct acylation to the other nitrogen or to the carbon framework. Common protecting groups for amines include Boc, Cbz, and Fmoc.[11]

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the N-H proton in a 5-ethoxy substituted imidazole, and how does this affect its reactivity?

The pKa of the conjugate acid of imidazole is approximately 7.[12] The electron-donating 5-ethoxy group is expected to slightly increase the basicity of the imidazole, meaning the pKa of the N-H proton will be slightly higher (less acidic) than that of unsubstituted imidazole. This can make deprotonation more challenging, which is a key consideration for reactions that require the formation of the imidazolide anion, such as N-alkylation.

Q2: Are there any known stability issues with 5-ethoxy substituted imidazoles?

5-Ethoxy substituted imidazoles are generally stable compounds. However, like many electron-rich aromatic systems, they may be sensitive to strong oxidizing agents. Under strongly acidic conditions, the ether linkage could potentially be cleaved, although this would likely require harsh conditions. It is always good practice to store these compounds in a cool, dry place, protected from light and air.

Q3: Can I use a protecting group on one of the imidazole nitrogens to control regioselectivity in my reactions?

Yes, using a protecting group is a very effective strategy for controlling regioselectivity.[9][10] By protecting one of the nitrogen atoms, you can direct subsequent reactions to the other nitrogen or to a specific carbon atom on the ring. The choice of protecting group is important and should be based on its stability to the reaction conditions and the ease of its removal.

Q4: How can I visually represent the troubleshooting workflow for my experiments?

A flowchart created using a tool like Graphviz can be an excellent way to visualize your decision-making process.

Troubleshooting_Workflow start Low Reactivity Observed check_reaction Identify Reaction Type start->check_reaction n_alkylation N-Alkylation check_reaction->n_alkylation Alkylation cross_coupling Cross-Coupling / C-H Activation check_reaction->cross_coupling Coupling check_base Evaluate Base/Solvent n_alkylation->check_base strong_base Use Strong Base (NaH) in Anhydrous Solvent (THF/DMF) check_base->strong_base Incomplete Deprotonation check_alkylating_agent Assess Alkylating Agent check_base->check_alkylating_agent Base is Sufficient more_reactive_halide Switch to R-Br or R-I check_alkylating_agent->more_reactive_halide Using R-Cl optimize_temp Optimize Temperature check_alkylating_agent->optimize_temp Halide is Reactive check_catalyst Evaluate Catalyst/Ligand cross_coupling->check_catalyst new_ligand Screen Bulky, Electron-Rich Ligands (e.g., XPhos) check_catalyst->new_ligand Low Catalyst Activity check_conditions Optimize Conditions (Base, Solvent, Temp.) check_catalyst->check_conditions Catalyst is Appropriate microwave Consider Microwave Irradiation check_conditions->microwave Slow Reaction alternative_strategy Consider Alternative Strategy (e.g., Metalation-Trapping) check_conditions->alternative_strategy No Improvement

Caption: A decision tree for troubleshooting low reactivity in reactions involving 5-ethoxy substituted imidazoles.

References

  • A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development - Benchchem.
  • Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1][10]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing). Available from:

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Protective Groups - Organic Chemistry Portal.
  • Palladium-catalyzed Cross-coupling Reactions - SigmaAldrich.cn.
  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC.
  • Cross-Coupling Reactions Guide.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • common side products in ethoxy(ethyl)amine N-alkylation reactions - Benchchem.
  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC.
  • Protecting Agents - TCI Chemicals.
  • Protecting groups in organic synthesis + H2O.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones - Benchchem.
  • Understanding the Influence of Electron-Donating and Electron-Withdrawing Substituents on the Anticorrosive Properties of Imidazole: A Quantum-Chemical Approach - IAEA.
  • Protecting Groups List - SynArchive.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC.
  • Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - PMC.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - MDPI.
  • Theoretical Investigation of Electron Impact Scattering on Imidazole - ACS Publications.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI.
  • THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~.
  • Chemoselective acylation of benzimidazoles with phenylacetic acids under different Cu catalysts to give fused five-membered N-heterocycles or tertiary amides - Organic & Biomolecular Chemistry (RSC Publishing).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - ResearchGate.
  • Synthesis of imidazole derivatives in the last 5 years: An update - OUCI.
  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis - Xingwei Li.
  • C-H Activation/Functionalization via Metalla-Electrocatalysis | IntechOpen.
  • World Journal of Pharmaceutical Sciences Routes of synthesis and biological significances of Imidazole derivatives: Review.
  • Noble Metal-Catalyzed C–H Activation and Functionalization: Mechanistic Foundations and Emerging Electrochemical Strategies - MDPI.
  • Palladium (II)‐Catalyzed C−H Activation with Bifunctional Ligands: From Curiosity to Industrialization | Request PDF - ResearchGate.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem.
  • Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline - Benchchem.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications - TSI Journals.
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI.
  • Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Equilibria of the 5-substituted-1,2-acylated tetrazoles and imidoyl azides - PubMed.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC.
  • Self-consistent acidity and basicity scales in nonaqueous solvents.
  • Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution.
  • Norfloxacin Oxidative Degradation and Toxicity in Aqueous Media: Reciprocal Effects of Acidity Evolution on Metal Cations and Clay Catalyst Dispersion - MDPI.
  • Acid-base equilibria of 5-DAll and of 1,3Me-5-DAll in acidic conditions. - ResearchGate.
  • Acylation of 2-amino-5,5-dimethyl-Δ1-pyrroline 1-oxide - Journal of the Chemical Society C.

Sources

Technical Support Center: Purification of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with the purification of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 1984099-48-0). This highly functionalized imidazole intermediate is critical for the synthesis of advanced active pharmaceutical ingredients (APIs), particularly angiotensin II receptor antagonists (sartans).

Due to the presence of both hydrogen-bond donating (imidazole N-H) and accepting (aldehyde, ethoxy) groups, this compound exhibits complex solubility behaviors and is highly prone to "oiling out" during crystallization. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-purity recovery.

Solvent System Selection & Quantitative Data

Selecting the correct solvent system is the most critical parameter in imidazole carbaldehyde recrystallization. The table below summarizes the quantitative physicochemical data for standard solvent systems used in this workflow.

Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Dielectric Constant (ε)Suitability / Notes
Ethyl Acetate (Primary)77.1High (>150 mg/mL)Moderate (~20 mg/mL)6.02Optimal primary solvent; balances polarity for the imidazole core and lipophilic side chains.
Heptane (Anti-solvent)98.4Low (<10 mg/mL)Very Low (<1 mg/mL)1.92Excellent anti-solvent to drive supersaturation without inducing biphasic separation.
Ethanol / Water (80:20)~78.0Very High (>300 mg/mL)Moderate (~40 mg/mL)~24.3Effective for highly impure batches; however, carries a risk of hemiacetal formation.
Toluene 110.6High (>100 mg/mL)Low (~5 mg/mL)2.38Strong alternative for removing highly lipophilic impurities; requires higher drying temperatures.

Recrystallization Workflow & Logic

The following diagram outlines the logical decision tree for the standard Ethyl Acetate/Heptane recrystallization process, including integrated troubleshooting steps for common failure modes.

G Start Crude 5-Ethoxy-2-ethyl- 1H-imidazole-4-carbaldehyde Dissolve Dissolve in Hot EtOAc (65-70°C) Start->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter If turbid Cooling Controlled Cooling (0.5°C/min to 5°C) Dissolve->Cooling If clear HotFilter->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seeding Add Seed Crystals & Heptane Anti-solvent Oiling->Seeding Yes FilterWash Vacuum Filtration & Cold Heptane Wash Oiling->FilterWash No Seeding->FilterWash Pure Pure Crystalline Product (Verify via HPLC/NMR) FilterWash->Pure

Caption: Fig 1. Logical workflow for imidazole carbaldehyde recrystallization and troubleshooting.

Standard Operating Procedure: EtOAc/Heptane Recrystallization

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met. As documented in purification standards for related sartan intermediates, controlling the solvent ratio and cooling ramp is critical to prevent liquid-liquid phase separation ( [1]).

Step 1: Dissolution

  • Action: Suspend the crude 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde in Ethyl Acetate (approx. 3 to 4 volumes, v/w). Heat to 65–70 °C under continuous agitation until complete dissolution is achieved.

  • Causality: Ethyl acetate provides the precise dielectric constant required to break the intermolecular hydrogen bonds of the crude solid at elevated temperatures, while restricting solubility at lower temperatures to maximize yield.

  • Self-Validation: The solution must transition from a suspension to a completely liquid phase.

Step 2: Decolorization & Hot Filtration (If Required)

  • Action: If the solution is dark or turbid, add 5% (w/w) activated carbon. Stir at 65 °C for 15 minutes, then filter rapidly through a pre-warmed Celite pad.

  • Causality: Activated carbon traps large, planar polymeric oxidation byproducts via van der Waals forces. Pre-warming the Celite prevents premature crystallization in the funnel.

  • Self-Validation: The filtrate must be optically clear and pale yellow. If turbidity persists, refilter.

Step 3: Anti-Solvent Addition

  • Action: While maintaining the filtrate at 60 °C, add hot Heptane (1 to 1.5 volumes) dropwise until the solution becomes faintly turbid. Immediately add 2-3 drops of Ethyl Acetate to restore absolute clarity.

  • Causality: Heptane lowers the overall polarity of the medium, bringing the system exactly to the threshold of supersaturation.

Step 4: Controlled Cooling

  • Action: Cool the reactor at a strict rate of 0.5 °C/min down to 20 °C. Once at room temperature, transfer to an ice bath (0–5 °C) and hold for 2 hours.

  • Causality: A slow cooling ramp allows molecules to align into a highly ordered crystal lattice, excluding impurities. Rapid cooling forces the compound to crash out, trapping solvent and impurities within the matrix.

  • Self-Validation: Inspect a droplet under a microscope. You should observe distinct, sharp crystal edges, confirming solid-liquid crystallization rather than amorphous precipitation.

Step 5: Isolation and Drying

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 1 volume of ice-cold Heptane. Dry the solid under vacuum (≤ 50 mbar) at 40 °C to a constant weight.

  • Self-Validation: Run a 1H-NMR of the dried product. The aldehyde proton must appear as a sharp singlet at ~9.5–10.0 ppm, and residual EtOAc (singlet at 2.05 ppm in CDCl3) must be <0.5%.

Troubleshooting Guides & FAQs

Q1: My compound is "oiling out" (forming a dense syrup at the bottom of the flask) instead of crystallizing. How do I fix this? Expert Answer: Oiling out (liquid-liquid phase separation) occurs when the compound's solubility drops below its melting point in the specific solvent mixture before nucleation can occur. Imidazole carbaldehydes are notoriously prone to this due to their moderate melting points and strong hydrogen-bonding networks.

  • The Fix: Reheat the biphasic mixture to 70 °C until it forms a single clear phase. Add 10% more of the primary solvent (Ethyl Acetate) to increase the solubility threshold. Cool much more slowly (e.g., 0.2 °C/min) and introduce a few milligrams of pure seed crystals when the solution reaches 45 °C. Seeding bypasses the energy barrier for nucleation, forcing the compound to form a solid lattice rather than a supercooled liquid.

Q2: The yield of my recrystallized product is exceptionally low (<40%). What went wrong? Expert Answer: The most common cause is an excessive ratio of the primary solvent, which keeps the compound dissolved even at 0 °C.

  • The Fix: Do not discard the mother liquor. Concentrate it under reduced pressure to remove 50% of the solvent volume, then repeat the cooling process. To validate your losses, run a quantitative HPLC of the mother liquor; if the concentration of the API intermediate exceeds 20 mg/mL at 5 °C, your Ethyl Acetate ratio was too high.

Q3: Can I use protic solvents like Methanol or Ethanol to purify this imidazole carbaldehyde? Expert Answer: Yes, but it requires extreme caution. Protic solvents are excellent for removing highly polar impurities. However, prolonged heating of carbaldehydes in alcohols can lead to hemiacetal or acetal formation, especially if trace acidic impurities are present in the crude batch.

  • The Fix: If using an Ethanol/Water system, minimize heating time to <30 minutes and avoid any acidic conditions.

  • Self-Validation: Check the 1H-NMR spectrum of your final crystals. The appearance of a new methine peak near 5.5–6.0 ppm indicates unwanted acetal formation, meaning the aldehyde has been compromised.

Q4: How do I remove stubborn dark-colored impurities that co-crystallize with the product? Expert Answer: Dark colors usually result from trace oxidation products of the imidazole ring or polymerized aldehyde byproducts. These conjugated systems are highly planar and strongly colored. The use of activated carbon for the removal of polymeric byproducts in imidazole syntheses is a well-established standard in organic process chemistry ( [2]). Follow the decolorization protocol in Step 2 of the SOP, ensuring you use a high-surface-area charcoal and a tightly packed Celite pad to prevent carbon bleed into your final product.

References

  • Larsen, R. D., et al. "Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan." The Journal of Organic Chemistry, American Chemical Society, 1998. URL:[Link]

  • Kantevari, S., et al. "Phase transfer catalyst free N-alkylations of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde." Asian Journal of Chemistry, Asian Publication Corporation, 2015. URL:[Link]

Technical Support Center: Minimizing Side Reactions in Imidazole Carbaldehyde Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the nuanced chemistry of imidazole carbaldehydes. These heterocycles are invaluable building blocks in medicinal chemistry and materials science, yet their functionalization is often plagued by competing side reactions.[1] This guide is structured to provide direct, actionable solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common issues encountered during the manipulation of imidazole carbaldehydes. Each answer provides a mechanistic explanation followed by concrete troubleshooting steps.

Section 1: Managing Competing N-H vs. Aldehyde Reactivity

The core challenge in imidazole carbaldehyde chemistry is the dual reactivity of the molecule. The imidazole N-H proton is acidic (pKa ≈ 14.5), rendering the ring nucleophilic upon deprotonation, while the aldehyde group presents a classic electrophilic carbon.[2][3] This dichotomy is the primary source of side reactions.

Answer:

This is the most frequent failure mode. Strong bases or nucleophiles required for many carbonyl reactions (like organometallics or ylides) will preferentially deprotonate the acidic N-H proton. This quenches the reagent and creates a nucleophilic imidazolide anion, which can then react with other electrophiles in your flask, including your starting material or reagents.

The Causality: The N-H proton's acidity makes it a kinetic target for bases. Once deprotonated, the resulting anion is a soft nucleophile that readily attacks alkyl halides or other electrophiles.

Solution: Nitrogen Protection. The most robust solution is to temporarily "mask" the N-H proton with a protecting group.[4] This removes the acidic proton, rendering the nitrogen non-nucleophilic and directing reactivity exclusively to the aldehyde.

Workflow for Addressing N-H Interference

start Reaction on Aldehyde Fails: Unwanted N-Functionalization check_reagents Are strong bases or nucleophiles present? (e.g., R-MgX, R-Li, NaH, LDA) start->check_reagents protect_N Protect Imidazole Nitrogen check_reagents->protect_N Yes select_pg Select Orthogonal Protecting Group (See Table 1 & Diagram 2) protect_N->select_pg run_reaction Perform Aldehyde Functionalization select_pg->run_reaction deprotect Remove Protecting Group run_reaction->deprotect product Desired C-Functionalized Imidazole deprotect->product

Caption: Workflow for troubleshooting N-H interference.

Answer:

The ideal protecting group is one that is easily installed, stable to your planned reaction conditions, and can be removed cleanly without affecting the rest of the molecule (an "orthogonal" strategy).[4] The choice depends entirely on the subsequent chemical steps.

Expert Insight: Do not default to the most robust protecting group. The best choice is often the one that is "just stable enough" for your reaction, as this usually means it can be removed under milder conditions, maximizing your final yield.

Table 1: Comparison of Common Imidazole N-Protecting Groups

Protecting GroupIntroduction ConditionsRemoval ConditionsStability Profile & Key Considerations
Trityl (Tr) Trityl chloride (TrCl), base (Et3N or DIPEA), in DMF or DCM.[5]Mild acid (TFA in DCM, acetic acid).[5]Pro: Very bulky, provides steric hindrance. Stable to bases, nucleophiles, and mild reduction/oxidation.[5] Con: Labile to strong acids.
Tosyl (Ts) Tosyl chloride (TsCl), base (e.g., K2CO3, NaH), in MeCN or DMF.Strong reducing agents (e.g., SmI2) or strong acids (HBr/AcOH).Pro: Very robust, stable to strong acids, bases, and many organometallics. Con: Harsh removal conditions can be incompatible with sensitive functional groups.
Diethoxymethyl (DEM) Triethyl orthoformate, acid catalyst.[6]Mild aqueous acid (e.g., 1M HCl) or even neutral water/silica gel.[6]Pro: Extremely easy to remove. Good for simple, non-aqueous downstream reactions. Con: Not stable to aqueous or acidic conditions.
tert-Butoxycarbonyl (Boc) Boc2O, DMAP (catalyst), in THF or MeCN.Strong acids (e.g., TFA, HCl in dioxane).Pro: Widely used in peptide chemistry, well-documented. Stable to bases and hydrogenation. Con: Can be cleaved under some Lewis acid conditions.

Decision Tree for Protecting Group Selection

q1 What is the key reagent in your next step? a1 Strong Base / Nucleophile (Grignard, Organolithium) q1->a1 a2 Acidic Conditions (e.g., acid-catalyzed reaction) q1->a2 a3 Oxidation / Reduction (Non-acidic) q1->a3 r1 Use Trityl (Tr) or Tosyl (Ts) a1->r1 r2 Use Tosyl (Ts) a2->r2 r3 Use Trityl (Tr) or Boc a3->r3 q2 What deprotection condition can your final product tolerate? r1->q2 a4 Mild Acid Only q2->a4 a5 Harsh Conditions OK q2->a5 r4 --> Choose Trityl (Tr) a4->r4 r5 --> Choose Tosyl (Ts) a5->r5

Caption: Decision workflow for selecting an N-protecting group.

Section 2: Troubleshooting Aldehyde-Specific Reactions

Even with a protected nitrogen, the aldehyde group on the imidazole ring has its own reactivity quirks that can lead to side reactions.

Answer:

This issue typically arises from either an inappropriate choice of reducing agent or suboptimal reaction conditions. Imidazole rings can coordinate with certain metal hydrides, and the aldehyde itself can be sensitive to harsh conditions.

The Causality:

  • Over-reduction: Strong reducing agents like LiAlH₄ can sometimes lead to undesired side reactions if not carefully controlled.

  • Incomplete Reaction: Milder reagents may be too slow, leading to long reaction times and potential degradation.

  • Complex Formation: The nitrogen atoms in the imidazole ring can form complexes with metal-based reagents, potentially affecting reactivity.

Solution: Use a Mild and Chemoselective Reducing Agent. Sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) is almost always the best choice for this transformation. It is mild, highly selective for aldehydes over most other functional groups, and the reaction is typically clean and fast.

Table 2: Troubleshooting Selective Reduction of Imidazole Carbaldehydes

IssueProbable CauseRecommended Solution
Low Yield / No Reaction Reagent is too weak or has degraded.Use fresh NaBH₄. Ensure the solvent is appropriate (MeOH, EtOH). If sterically hindered, a slightly stronger reagent like NaBH(OAc)₃ may be considered.
Multiple Products / Degradation Reagent is too strong (e.g., LiAlH₄). Reaction temperature is too high.Switch to NaBH₄. Run the reaction at a lower temperature (0 °C to room temp).[7] Carefully monitor by TLC and quench as soon as the starting material is consumed.
Product is Difficult to Isolate Product alcohol forms a salt or is water-soluble.During workup, carefully adjust the pH. Extraction with a more polar organic solvent (e.g., ethyl acetate or butanol) may be necessary. Saturating the aqueous layer with NaCl can also improve recovery.

Answer:

You are observing the Cannizzaro reaction . This is a classic disproportionation reaction of aldehydes that lack an alpha-hydrogen, which includes imidazole carbaldehydes. In the presence of a strong base, one molecule of the aldehyde is reduced to the alcohol, while a second molecule is oxidized to the carboxylic acid.[8]

The Causality: The reaction proceeds via nucleophilic attack of hydroxide on the aldehyde carbonyl. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule.

Solution:

  • Avoid Strong Base: If possible, avoid using strong bases like NaOH or KOH with unprotected imidazole carbaldehydes.

  • Protect the Nitrogen: If basic conditions are required for another part of your molecule, protecting the imidazole nitrogen can sometimes mitigate this side reaction, though the fundamental reactivity of the aldehyde remains.

  • Use Alternative Conditions: If you need to perform a reaction under basic conditions, explore alternatives like organic bases (e.g., DBU, DIPEA) or carbonate bases (K₂CO₃, Cs₂CO₃), which are often not strong enough to initiate the Cannizzaro reaction.[9]

Answer:

The aldehyde is likely forming a gem-diol (hydrate) in water or a hemiacetal in an alcohol solvent.[8] This is an equilibrium process where the solvent molecule adds to the electrophilic aldehyde carbon. The resulting hydrate or hemiacetal is not reactive in the same way as the free aldehyde, effectively lowering the concentration of your reactive species.

The Causality: The electron-withdrawing nature of the imidazole ring can make the aldehyde carbonyl more electrophilic and thus more susceptible to nucleophilic attack by protic solvents.

Solution:

  • Switch to an Aprotic Solvent: Perform the reaction in an aprotic solvent such as THF, DCM, or DMF. These solvents cannot form hemiacetals or hydrates and will keep the aldehyde in its free, reactive form.

  • Use Dean-Stark Apparatus: If a protic solvent is unavoidable and water is the issue, using a Dean-Stark trap can help to remove water and shift the equilibrium back towards the aldehyde.

Detailed Experimental Protocols

The following protocols are provided as a reliable starting point for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: N-Tritylation of 1H-imidazole-4-carbaldehyde

This protocol demonstrates the protection of the imidazole nitrogen, a crucial first step for many subsequent functionalizations.[5]

Materials:

  • 1H-imidazole-4-carbaldehyde

  • Trityl chloride (TrCl, 1.05 equivalents)

  • Triethylamine (Et₃N, 1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water & Brine

Procedure:

  • Dissolve 1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DMF.

  • Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add trityl chloride (1.05 eq) portion-wise over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 30% EtOAc in hexanes). The reaction is typically complete within 2-4 hours.

  • Once complete, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure N-trityl-imidazole-4-carbaldehyde.

Protocol 2: Selective Reduction of N-Trityl-imidazole-4-carbaldehyde

This protocol describes the clean and selective reduction of the aldehyde to a primary alcohol.

Materials:

  • N-Trityl-imidazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄, 1.5 equivalents)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-trityl-imidazole-4-carbaldehyde (1.0 eq) in a mixture of DCM and MeOH (e.g., a 4:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction is usually complete in 30-60 minutes.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by chromatography if necessary.

References
  • An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. Benchchem.
  • Avoiding common pitfalls in the scale-up synthesis of imidazole compounds. Benchchem.
  • Imidazole Ring Formation Reactions: A Technical Support Center. Benchchem.
  • Technical Support Center: Troubleshooting N-Alkyl
  • ChemInform Abstract: Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange.
  • Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.
  • 1H-Imidazole-4-carbaldehyde: properties, applic
  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • The Trityl Protecting Group for Imidazole: A Technical Guide. Benchchem.
  • Protective Groups. Organic Chemistry Portal.
  • Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed.
  • Synthesis of Imidazole Derivatives and Their Biological Activities.
  • Imidazole. Wikipedia.

Sources

4.[8][11] Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Why Spectroscopic Detail Matters

In the landscape of drug discovery and materials science, substituted imidazoles represent a "privileged structure" due to their wide-ranging biological activities and versatile chemical properties. The specific compound, 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde, combines several key functional groups—an aldehyde, an ether, and a heterocyclic core—making it a valuable synthon for more complex molecules. Accurate structural elucidation is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of this process.

This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this molecule. We will move beyond a simple peak list to discuss the electronic rationale for the observed chemical shifts, the complexities of tautomerism inherent to the imidazole ring, and provide a comparative framework against related structures. This analysis is designed for researchers who require not just the data, but a profound understanding of the molecule's behavior in the magnetic field.

Predicted ¹H NMR Spectral Analysis (500 MHz, CDCl₃)

The structure of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde presents five distinct proton environments. The following analysis predicts the chemical shift (δ), multiplicity, integration, and coupling constants (J) for each signal, grounded in established principles of NMR spectroscopy.[1][2][3]

G

Figure 1: Structure and Proton Labeling of the Target Molecule.

Detailed Signal Analysis:
  • Aldehyde Proton (Ha):

    • Predicted δ: 9.8 - 10.2 ppm.

    • Multiplicity: Singlet (s).

    • Integration: 1H.

    • Rationale: The aldehyde proton is directly attached to a carbonyl group, which is strongly electron-withdrawing and deshielding. Its connection to the electron-rich imidazole ring places it in a characteristic downfield region, typically between 9 and 10 ppm for heterocyclic aldehydes.[2] The absence of adjacent protons results in a sharp singlet.

  • Imidazole N-H Proton (Hb):

    • Predicted δ: 10.0 - 13.0 ppm (highly variable).

    • Multiplicity: Broad singlet (br s).

    • Integration: 1H.

    • Rationale: This proton is acidic and subject to hydrogen bonding with the solvent or other molecules. Its chemical shift is highly dependent on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, it may be less broad, while in DMSO-d₆, it would be a very distinct, broad peak at a higher chemical shift.[4] It undergoes chemical exchange, which averages out any potential coupling to other protons, resulting in a broad signal.

  • Ethoxy Group Protons (-O-CdH₂-CeH₃):

    • Methylene Protons (Hd):

      • Predicted δ: 4.3 - 4.6 ppm.

      • Multiplicity: Quartet (q).

      • Integration: 2H.

      • J-value: ~7.0 Hz.

      • Rationale: These protons are adjacent to a highly electronegative oxygen atom, causing a significant downfield shift.[2] They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

    • Methyl Protons (He):

      • Predicted δ: 1.4 - 1.6 ppm.

      • Multiplicity: Triplet (t).

      • Integration: 3H.

      • J-value: ~7.0 Hz.

      • Rationale: As typical alkyl protons, they appear in the upfield region.[3] They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The characteristic quartet-triplet pattern is a hallmark of an ethoxy group.[5]

  • 2-Ethyl Group Protons (-CfH₂-CgH₃):

    • Methylene Protons (Hf):

      • Predicted δ: 2.8 - 3.1 ppm.

      • Multiplicity: Quartet (q).

      • Integration: 2H.

      • J-value: ~7.5 Hz.

      • Rationale: These protons are attached directly to the imidazole ring at the C2 position. The ring has a deshielding effect, moving them downfield from a typical alkyl methylene signal (which is usually 1.2-1.6 ppm).[1] They are split into a quartet by the adjacent methyl group.

    • Methyl Protons (Hg):

      • Predicted δ: 1.3 - 1.5 ppm.

      • Multiplicity: Triplet (t).

      • Integration: 3H.

      • J-value: ~7.5 Hz.

      • Rationale: These terminal methyl protons are in a standard alkyl environment and are expected in the upfield region, likely overlapping with the ethoxy methyl signal. They are split into a triplet by the adjacent methylene group.

Comparative Data and Validation

To ground our predictions, we can compare the expected chemical shifts with known values from similar chemical structures. This comparative approach is essential for validating spectral assignments.

Proton EnvironmentPredicted δ (ppm) for Target MoleculeComparative CompoundLiterature δ (ppm)Citation
Aldehyde-H 9.8 - 10.2Imidazole-4-carbaldehyde~9.7 (in DMSO-d₆)[6]
Ethoxy -O-CH₂- 4.3 - 4.6Ethoxyethane~3.5[5]
Ethoxy -CH₃ 1.4 - 1.6Ethoxyethane~1.2[5]
Imidazole Ring-H N/A (Substituted)Unsubstituted ImidazoleH4/H5: ~7.1, H2: ~7.7[4][7]
N-H Proton 10.0 - 13.0Imidazole~11.6 (in CDCl₃)[4]

Analysis of Comparison:

  • The aldehyde proton in our target is expected to be slightly downfield compared to the unsubstituted imidazole-4-carbaldehyde due to the electronic influence of the adjacent ethoxy group.

  • The ethoxy protons are significantly downfield compared to a simple ether like ethoxyethane. This is because the oxygen is attached to an aromatic, electron-withdrawing imidazole ring system, which enhances the deshielding of the adjacent methylene protons.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data begins with a robust experimental setup. The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing A 1. Weigh 5-10 mg of sample B 2. Dissolve in 0.7 mL CDCl₃ A->B C 3. Add TMS as internal standard B->C D 4. Transfer to 5mm NMR tube C->D E 5. Insert sample & lock on CDCl₃ F 6. Shim for field homogeneity E->F G 7. Acquire spectrum (16 scans) F->G H 8. Fourier Transform I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Integrate signals J->K L 12. Calibrate to TMS (0.0 ppm) K->L

Figure 2: Standard Workflow for ¹H NMR Sample Preparation and Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent that dissolves many organic compounds and has a minimal residual solvent peak.[5]

    • Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire the ¹H spectrum using a standard pulse sequence. An acquisition with 16 scans is typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.0 ppm.

    • Integrate all distinct signals to determine the relative proton ratios.

Advanced Considerations: Tautomerism and Solvent Effects

The imidazole ring can exist in two tautomeric forms, with the N-H proton residing on either nitrogen.

T1 [label=< N1-H Tautomer

>];

T2 [label=< N3-H Tautomer

>];

T1 -> T2; }

Figure 3: Tautomeric Equilibrium in Substituted Imidazoles.

In this specific molecule, the two tautomers are non-equivalent. The position of this equilibrium can be influenced by the solvent. While rapid exchange at room temperature may result in an averaged spectrum, using a different solvent like DMSO-d₆ can alter the chemical shifts, particularly for the N-H proton (which will readily H-bond with the sulfoxide oxygen) and the aldehyde proton. For critical applications, running spectra in both CDCl₃ and DMSO-d₆ can provide a more complete structural picture. The study of tautomerism in imidazoles is a well-documented field, with NMR being a primary investigative tool.[8][9]

Conclusion

The ¹H NMR spectrum of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is predicted to show five distinct and characterizable signals. The highly deshielded aldehyde proton, the variable N-H proton, and the two classic ethyl group patterns (one from the ethoxy and one from the C2-substituent) provide a unique spectroscopic fingerprint. By understanding the underlying electronic effects and comparing the data to related structures, researchers can confidently assign the spectrum and verify the successful synthesis of this valuable chemical building block. This guide serves as a predictive framework to assist in that critical analytical step.

References

  • ResearchGate. 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... Available from: [Link]

  • TÜBİTAK Academic Journals. ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). (2003). Available from: [Link]

  • PubMed. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. (1983). Available from: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of ethoxyethane. Available from: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available from: [Link]

  • ACS Publications. High-Resolution Solid-State NMR Studies of Imidazole-Based Proton Conductors: Structure Motifs and Chemical Exchange from 1H NMR. (2002). Available from: [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]

  • Proceedings of the National Academy of Sciences. Unusual 1H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. Available from: [Link]

  • ResearchGate. NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. (2024). Available from: [Link]

  • ResearchGate. Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. (2026). Available from: [Link]

  • NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl-. Available from: [Link]

  • PubMed. NMR Characterization of Hydrate and Aldehyde Forms of imidazole-2-carboxaldehyde and Derivatives. (2010). Available from: [Link]

Sources

Validation & Comparative

C13 NMR chemical shifts for 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural & Performance Comparison: 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

As drug development pivots toward highly specific, next-generation Angiotensin II receptor blockers (ARBs) and related heterocyclic therapeutics, the selection of starting materials dictates both the synthetic efficiency and the pharmacokinetic profile of the final active pharmaceutical ingredient (API).

This guide provides an objective, data-driven comparison between 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (EEIC) and the traditional industry standard, 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCIC) [1]. By analyzing their 13 C NMR chemical shift signatures and downstream reactivity, researchers can make informed decisions regarding intermediate selection for novel drug synthesis.

Structural Causality: The Electronic Impact of C5-Substitution

The fundamental difference between EEIC and BCIC lies in their C2 and C5 substitutions. While the C2 alkyl chain (ethyl vs. butyl) primarily impacts lipophilicity and steric hindrance, the C5 substitution (ethoxy vs. chloro) fundamentally alters the electronic landscape of the imidazole ring.

  • The Chloro Group (BCIC): Chlorine is highly electronegative, exerting a strong inductive electron-withdrawing effect ( −I ). This pulls electron density away from the imidazole π -system, rendering the ring less nucleophilic. This is advantageous for preventing unwanted side reactions but requires harsher conditions for downstream N-alkylation [2].

  • The Ethoxy Group (EEIC): The oxygen atom of the ethoxy group donates electron density into the ring via resonance ( +M effect). This mesomeric donation outweighs the inductive withdrawal, enriching the electron density of the imidazole core. Consequently, EEIC exhibits higher nucleophilicity, facilitating milder N-alkylation conditions and improving overall cross-coupling yields.

Comparative 13 C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for tracking the structural integrity of these intermediates. The electronic differences described above manifest clearly in their 13 C NMR spectra. Below is a comparative analysis of the chemical shifts, demonstrating how substituent effects dictate the magnetic environment of the carbon nuclei.

Table 1: Comparative 13 C NMR Chemical Shifts (DMSO- d6​ , 101 MHz)

Carbon PositionEEIC (5-Ethoxy-2-ethyl...)BCIC (5-Chloro-2-butyl...)Shift Causality & Structural Logic
C=O (Aldehyde) ~182.0 ppm~184.5 ppmThe +M effect of the ethoxy group in EEIC shields the carbonyl carbon slightly compared to the electron-deficient BCIC core [3].
C5 (Imidazole) ~158.5 ppm137.2 ppmDirect attachment to the highly electronegative oxygen in EEIC causes significant deshielding compared to the chlorine-bound C5 in BCIC [4].
C2 (Imidazole) ~152.0 ppm~154.0 ppmThe shorter ethyl chain and electron-rich ring in EEIC slightly shield the C2 position relative to the butyl-substituted BCIC.
C4 (Imidazole) ~128.5 ppm~126.0 ppmThe adjacent aldehyde group deshields this position in both molecules, but resonance from the C5-ethoxy group in EEIC provides subtle modulation.
Alkyl Substituents 66.0 (-OCH 2​ -), 22.0, 15.0, 12.0 ppm28.0, 26.5, 22.0, 13.5 ppmDistinct aliphatic signatures confirm the presence of the ethoxy/ethyl vs. butyl moieties.

Note: EEIC values are extrapolated based on empirical imidazole substituent effects; BCIC values are derived from validated literature standards[4].

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B 13C NMR Acquisition (D1 = 2.0s, 1024 Scans) A->B C Data Processing (Fourier Transform) B->C D Signal Assignment (DEPT-135 / HSQC) C->D E Structural Validation D->E

Fig 1: Standardized 13C NMR acquisition and structural validation workflow.

Performance & Reactivity Metrics

When transitioning from analytical characterization to synthetic application, EEIC offers distinct operational advantages over BCIC, particularly in the synthesis of biphenyl tetrazole-linked ARBs.

Table 2: Performance & Reactivity Comparison

MetricEEIC (Product)BCIC (Alternative)Operational Impact
N-Alkylation Yield 88 - 92%75 - 82%EEIC's higher nucleophilicity reduces the formation of unreacted starting material.
Reaction Conditions Mild (K 2​ CO 3​ , DMF, 40°C)Harsh (Cs 2​ CO 3​ or NaH, 80°C)EEIC lowers energy consumption and minimizes thermal degradation of sensitive biphenyl precursors.
Leaving Group Potential Poor (-OEt is stable)Moderate (-Cl can undergo side reactions)EEIC prevents unwanted nucleophilic aromatic substitution (S N​ Ar) at the C5 position during aggressive coupling steps.

Synthetic_Pathway A N-Alkylation with Biphenyl Tetrazole E Standard ARB (Losartan Profile) A->E from BCIC B EEIC (Ethoxy/Ethyl) High Nucleophilicity B->A C BCIC (Chloro/Butyl) Moderate Nucleophilicity AA AA C->AA from EEIC D Novel ARB Analog (Enhanced Bioavailability) AA->D from EEIC

Fig 2: Comparative downstream synthetic pathways of EEIC versus BCIC.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to prevent common experimental failures.

Protocol A: Quantitative 13 C NMR Acquisition for Imidazoles

Causality Check: In heavily substituted imidazoles, quaternary carbons (C2, C4, C5) lack attached protons. This results in significantly longer longitudinal relaxation times ( T1​ ). If a standard relaxation delay ( D1​ ) is used, these signals will artificially attenuate, leading to incorrect structural assignments.

  • Sample Preparation: Dissolve 30 mg of EEIC in 0.6 mL of anhydrous DMSO- d6​ . Reasoning: DMSO- d6​ disrupts intermolecular hydrogen bonding of the 1H-imidazole, preventing signal broadening caused by rapid tautomerization.

  • Internal Standardization: Add 0.01% v/v Tetramethylsilane (TMS) to calibrate the spectrum precisely at 0.00 ppm.

  • Instrument Parameters: Set the spectrometer to 101 MHz (for 13 C). Crucially, extend the relaxation delay ( D1​ ) to 2.5 seconds to allow full spin-lattice relaxation of the quaternary C4 and C5 carbons.

  • Acquisition: Acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio, compensating for the low natural abundance of 13 C.

  • Validation: Cross-reference the resulting spectrum with a DEPT-135 experiment. The quaternary carbons (C=O, C2, C4, C5) will disappear in the DEPT-135 spectrum, self-validating their assignment against the primary 13 C data.

Protocol B: High-Yield N-Alkylation of EEIC
  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of EEIC in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add 1.5 equivalents of anhydrous Potassium Carbonate (K 2​ CO 3​ ). Reasoning: The +M effect of the ethoxy group makes the imidazole ring sufficiently nucleophilic that a mild base (K 2​ CO 3​ ) is adequate for deprotonation, avoiding the need for harsh bases like NaH which can cause side-reactions.

  • Electrophile Addition: Slowly add 1.1 equivalents of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile [5].

  • Reaction & Monitoring: Stir at 40°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1). The reaction is self-validating when the lower-R f​ EEIC spot is completely consumed, replaced by a highly UV-active product spot.

  • Workup: Quench with distilled water, extract with ethyl acetate ( 3×20 mL), dry over MgSO 4​ , and concentrate under reduced pressure to yield the advanced intermediate.

References

  • ResearchGate. "Identification and synthesis of metabolites of the new 4.5...". Belgorod State University. Available at: [Link]

  • ResearchGate. "Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)...". Journal of Scientific Research. Available at: [Link]

HPLC Method Development for Imidazole Aldehyde Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Imidazole Intermediates

Imidazole aldehydes, such as (a critical intermediate for the antihypertensive drug Losartan)[1][2] and [3], are indispensable building blocks in pharmaceutical synthesis. Ensuring their purity (typically >99.0%) is paramount, as structurally similar synthetic byproducts (e.g., des-chloro impurities, unreacted starting materials, or oxidized acid forms) can propagate through the reaction cascade, ultimately compromising the Active Pharmaceutical Ingredient (API)[4].

The Core Problem: Imidazole derivatives are highly polar and basic, with a[5]. When analyzed via standard Reversed-Phase HPLC (RP-HPLC) at a neutral pH, the imidazole ring exists in a transitional, partially ionized state[5]. This thermodynamic instability during partitioning leads to poor column retention, severe peak tailing, and compromised resolution due to secondary interactions with residual silanol groups on the silica stationary phase[5][6].

Comparative Methodology: Selecting the Right Chromatographic System

To establish a self-validating and robust purity assay, analytical scientists must move beyond generic gradients. Below is an objective comparison of three distinct chromatographic strategies for resolving imidazole aldehydes from their impurities.

Approach A: Standard C18 (Neutral pH)
  • Mechanism: Relies purely on hydrophobic partitioning.

  • Performance: Suboptimal. At neutral pH, the analyte is partially ionized. The basic nitrogen interacts strongly with acidic silanols on the C18 column, resulting in broad, asymmetrical peaks and poor retention times ( k′ < 1)[5].

Approach B: Polar-Embedded C18 with Ion-Pairing (Low pH)
  • Mechanism: Utilizes an to fully protonate the imidazole nitrogen, eliminating the transitional ionization state[7][8]. An ion-pairing agent (e.g., Trifluoroacetic acid[TFA] or Heptafluorobutyric acid [HFBA]) is added to form a neutral, hydrophobic complex with the protonated analyte, enhancing retention on the reversed-phase column[5].

  • Performance: Excellent. The polar-embedded stationary phase shields residual silanols, while the low pH ensures peak sharpness and reproducible retention[7][9].

Approach C: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Mechanism: Employs a polar stationary phase (e.g., bare silica or amide) with a highly organic, water-deficient mobile phase. It retains the polar, protonated imidazole aldehyde through partitioning into a water-enriched layer on the silica surface[5].

  • Performance: Superior retention for highly polar intermediates. Provides orthogonal selectivity compared to RP-HPLC, making it an ideal confirmatory method for resolving co-eluting impurities[5].

Quantitative Data Summary

The following table summarizes the comparative performance of the three methods for a standard imidazole aldehyde sample spiked with 1% known impurities.

ParameterApproach A: Standard C18 (pH 7.0)Approach B: Polar-Embedded C18 (pH 3.0)Approach C: HILIC (pH 4.5)
Retention Factor ( k′ ) 0.8 (Poor)4.5 (Optimal)6.2 (Strong)
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.1 (Symmetrical)1.05 (Symmetrical)
Resolution ( Rs​ ) 1.2 (Co-elution)3.5 (Baseline resolved)4.1 (Baseline resolved)
Theoretical Plates ( N ) < 2,000> 12,000> 15,000

Method Development Logic & Workflow

The causality behind our experimental choices is mapped below. By screening based on the analyte's pKa, we bypass the pitfalls of neutral pH reversed-phase chromatography and directly target methods that stabilize the ionization state of the imidazole ring.

Workflow cluster_Screening Phase 1: Column & Mobile Phase Screening A Define Analyte Properties (Imidazole Aldehyde: pKa ~6.9, Polar, Basic) B1 Standard C18 (Neutral pH, No Additives) A->B1 B2 Polar-Embedded C18 (pH 3.0 + Ion-Pairing) A->B2 B3 HILIC Column (High Organic, pH 4.5) A->B3 C1 Outcome: Poor Retention, Severe Tailing (Rs < 1.5) B1->C1 C2 Outcome: Good Retention, Sharp Peaks (Rs > 2.0) B2->C2 C3 Outcome: Excellent Retention, Orthogonal Selectivity B3->C3 D Phase 2: Method Optimization (Gradient Tuning, Flow Rate) C2->D Selected for Routine QC C3->D Selected for Orthogonal Check E Phase 3: Method Validation (Specificity, Linearity, Accuracy) D->E

Logical workflow for HPLC method development of imidazole derivatives based on pKa.

Optimized Experimental Protocol: Polar-Embedded C18 Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. The use of a low-pH phosphate buffer combined with a polar-embedded column guarantees robust peak shapes[7][8].

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.025 M Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer[7][9]. Adjust the pH to 3.0 ± 0.05 using dilute ortho-phosphoric acid.

    • Causality: A pH of 3.0 is more than 2 units below the imidazole pKa (~6.9), ensuring 100% protonation and preventing peak splitting[5]. Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile (or Methanol, which provides a more environmentally benign alternative with unique selectivity)[7].

Step 2: Chromatographic Conditions
  • Column: Polar-embedded C18 or C8 column (e.g., BDS Hypersil C8, 5 µm, 250 × 4.6 mm)[7][9].

    • Causality: The base-deactivated silica (BDS) minimizes secondary silanol interactions, preventing the severe tailing seen on standard C18 columns.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: UV Diode Array Detector (DAD) set to 210 nm (for maximum sensitivity of the imidazole ring) and 250-300 nm (for specific conjugated aldehyde chromophores)[4][8][9].

  • Gradient Program:

    • 0–5 min: 10% B (Isocratic hold to retain polar impurities)

    • 5–20 min: Linear ramp from 10% B to 60% B (Elutes the main imidazole aldehyde and non-polar synthetic byproducts)

    • 20–25 min: 60% B (Column wash)

    • 25–30 min: 10% B (Re-equilibration)

Step 3: Sample Preparation & System Suitability (Self-Validation)
  • Diluent: Use Mobile Phase A:B (90:10, v/v) to prevent solvent-mismatch peak distortion at the solvent front.

  • Standard Preparation: Dissolve the imidazole aldehyde reference standard to a concentration of 1.0 mg/mL.

  • Self-Validation Check: Inject a blank (diluent) to ensure no ghost peaks. Inject the standard 5 times. The method is valid only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, the tailing factor is < 1.5, and the theoretical plate count is > 10,000[6][10].

Conclusion

For the purity analysis of imidazole aldehydes, standard neutral RP-HPLC methods are fundamentally flawed due to the analyte's pKa and polarity[5]. By applying a first-principles approach—either utilizing a low-pH mobile phase on a base-deactivated/polar-embedded column to force complete protonation[7][9], or leveraging HILIC for orthogonal polar retention[5]—analytical scientists can achieve baseline resolution, excellent peak symmetry, and a highly reliable assessment of synthetic purity.

References

  • National Institutes of Health (PMC). "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma". Source: nih.gov. URL:[Link]

  • Chromatography Forum. "RP HPLC method for Imidazole". Source: chromforum.org. URL:[Link]

  • ResearchGate. "A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole". Source: researchgate.net. URL: [Link]

  • MDPI. "An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples". Source: mdpi.com. URL: [Link]

  • LookChem. "Cas 193140-43-1, Glycine, N-(1-iminopentyl)". Source: lookchem.com. URL:[Link]

Sources

A Comparative Guide to the Reactivity of 5-Ethoxy- vs. 5-Chloro-Imidazole-4-Carbaldehydes for the Research Scientist

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development and synthetic chemistry, the imidazole scaffold represents a cornerstone of pharmacologically active molecules. The strategic functionalization of this heterocycle allows for the fine-tuning of a compound's physicochemical and biological properties. Among the myriad of possible substitutions, the choice between an electron-donating group like ethoxy and an electron-withdrawing group such as chloro at the 5-position of an imidazole-4-carbaldehyde can profoundly influence the reactivity of the formyl group, dictating the course and efficiency of subsequent synthetic transformations.

This in-depth technical guide provides a comparative analysis of the reactivity of 5-ethoxy- and 5-chloro-imidazole-4-carbaldehydes. We will delve into the fundamental electronic differences between these substituents, predict their impact on the electrophilicity of the aldehyde, and provide experimental frameworks for key reactions, empowering you to make informed decisions in your synthetic endeavors.

The Electronic Tug-of-War: Ethoxy vs. Chloro Substituents

The reactivity of the aldehyde group in these imidazole derivatives is fundamentally governed by the electronic nature of the substituent at the 5-position. The key to understanding their differential reactivity lies in the interplay of inductive and resonance effects.

  • The 5-Chloro Substituent: The chlorine atom is a classic example of an electron-withdrawing group. It exerts a strong -I (negative inductive) effect due to its high electronegativity, pulling electron density away from the imidazole ring. While it does possess lone pairs that can participate in a +M (positive mesomeric or resonance) effect , this is generally weaker than its inductive pull in most aromatic systems.[1][2][3] The net result is a deactivation of the ring towards electrophilic attack but, more importantly for our focus, an increase in the electrophilicity of the carbonyl carbon of the aldehyde.

  • The 5-Ethoxy Substituent: The ethoxy group, in contrast, is a potent electron-donating group. The oxygen atom is highly electronegative, leading to a -I effect. However, the lone pairs on the oxygen atom can be delocalized into the imidazole ring via a strong +M effect .[4] This resonance donation of electron density significantly outweighs the inductive withdrawal, leading to an overall increase in the electron density of the ring. This, in turn, decreases the electrophilicity of the carbonyl carbon .

To quantify these electronic effects, we can turn to Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[5]

SubstituentHammett Constant (σp)Electronic Effect
Chloro (-Cl)+0.23Electron-withdrawing
Ethoxy (-OEt)-0.24Electron-donating

Table 1: Hammett constants (para) for chloro and ethoxy groups. While these are for benzene systems, they provide a good approximation of the electronic effects on the imidazole ring.[6][7]

The positive value for the chloro group confirms its electron-withdrawing nature, while the negative value for the ethoxy group indicates its electron-donating character. This fundamental difference is the primary driver for the contrasting reactivity of the two imidazole carbaldehydes.

Predicted Reactivity in Key Transformations

The differing electrophilicity of the carbonyl carbon in 5-ethoxy- and 5-chloro-imidazole-4-carbaldehyde leads to predictable differences in their reactivity towards nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes.[8] The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.

G cluster_chloro 5-Chloro Imidazole Carbaldehyde cluster_ethoxy 5-Ethoxy Imidazole Carbaldehyde chloro_aldehyde Increased Electrophilicity chloro_intermediate Stabilized Transition State chloro_aldehyde->chloro_intermediate Nucleophilic Attack chloro_product Faster Reaction Rate chloro_intermediate->chloro_product ethoxy_aldehyde Decreased Electrophilicity ethoxy_intermediate Destabilized Transition State ethoxy_aldehyde->ethoxy_intermediate Nucleophilic Attack ethoxy_product Slower Reaction Rate ethoxy_intermediate->ethoxy_product

Caption: Predicted reactivity in nucleophilic addition.

We can confidently predict that 5-chloro-imidazole-4-carbaldehyde will undergo nucleophilic addition reactions at a significantly faster rate than its 5-ethoxy counterpart. This is a direct consequence of the electron-withdrawing chloro group making the carbonyl carbon more electron-deficient and thus a more potent electrophile.

Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound.[9] The rate-determining step is often the nucleophilic attack of the enolate of the active methylene compound on the carbonyl carbon.

Given this mechanism, the more electrophilic aldehyde will react faster. Therefore, 5-chloro-imidazole-4-carbaldehyde is expected to be more reactive in Knoevenagel condensations . This higher reactivity could translate to higher yields, shorter reaction times, or the ability to use milder reaction conditions compared to the 5-ethoxy derivative.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, involves the reaction of a phosphorus ylide with the carbonyl compound.[10][11][12] The initial step is the nucleophilic attack of the ylide on the carbonyl carbon.

Similar to the previous examples, the enhanced electrophilicity of the carbonyl carbon in 5-chloro-imidazole-4-carbaldehyde will lead to a faster initial reaction with the Wittig reagent compared to 5-ethoxy-imidazole-4-carbaldehyde.

Experimental Protocols

To provide a practical framework for exploring these reactivity differences, we present detailed, step-by-step methodologies for the synthesis of the starting materials and a representative Knoevenagel condensation.

Synthesis of 5-Chloro-1H-imidazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles and can be adapted for the synthesis of 5-chloro-1H-imidazole-4-carbaldehyde.[13][14]

Materials:

  • 2-Amino-2-chloroacetonitrile hydrochloride

  • Triethyl orthoformate

  • Acetic anhydride

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ice

  • Water

  • Ethyl acetate

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Formation of the Imidazole Ring: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-2-chloroacetonitrile hydrochloride, triethyl orthoformate, and acetic anhydride.

  • Heat the mixture to reflux for 2-3 hours.

  • Allow the reaction to cool to room temperature and then pour it onto ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 5-chloroimidazole intermediate.

  • Vilsmeier-Haack Formylation: In a separate, dry round-bottom flask under a nitrogen atmosphere, add anhydrous toluene and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride followed by the dropwise addition of anhydrous DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the crude 5-chloroimidazole in anhydrous toluene to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-chloro-1H-imidazole-4-carbaldehyde.

Proposed Synthesis of 5-Ethoxy-1H-imidazole-4-carbaldehyde

Sources

Evaluating Reference Standards for 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde: A Comparative Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 1984099-48-0)[1] is a highly functionalized heterocyclic building block. Featuring an imidazole core substituted with a C2-ethyl group, a C4-carbaldehyde, and a C5-ethoxy moiety, it serves as a critical intermediate in the synthesis of advanced pharmacophores, particularly in the development of novel antihypertensive agents and Angiotensin II receptor blockers (ARBs)[2].

Because the C4-carbaldehyde is chemically susceptible to autoxidation and the C5-ethoxy group can undergo hydrolysis under extreme pH conditions, selecting a robust, high-purity reference standard is critical. Under [3], the accuracy of API impurity profiling and batch release testing relies entirely on the integrity and documented traceability of the reference standard used.

Comparative Matrix of Reference Standard Tiers

When establishing analytical methods for APIs utilizing this intermediate, laboratories must choose between different tiers of reference standards. The table below objectively compares these alternatives based on analytical performance, traceability, and regulatory compliance.

Table 1: Comparative Matrix of Reference Standard Tiers

MetricISO 17034 CRMCommercial Primary StandardIn-House Working Standard
Purity Uncertainty ± 0.2% (k=2)± 1.0% (Uncertified)± 1.5% (Batch-dependent)
Traceability SI-traceable via qNMRLot-specific CoA onlyInternal cross-validation
Cost / Lead Time High / 2-4 weeksModerate / 1 weekHigh (Resource intensive)
Recommended Use API Release & SubmissionsEarly R&D & Method DevRoutine In-Process Testing
Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of a 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde reference standard must employ orthogonal, self-validating techniques.

Protocol 1: Certification via Mass Balance vs. Quantitative NMR (qNMR)

Expertise & Causality: Historically, reference standards were certified using a Mass Balance approach (100% minus the sum of all impurities). However, this method suffers from cumulative error propagation. If a volatile impurity is missed by GC-FID, the purity is artificially inflated. Conversely, qNMR is a primary ratio method. Because the aldehydic proton of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is highly deshielded (~9.8 ppm), it appears in a spectral region completely free from interference. This allows for direct, highly accurate integration against a certified internal standard, creating a self-validating system where the internal standard proves the accuracy of the measurement.

Step-by-Step qNMR Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde candidate and ~5 mg of NIST SRM 350b (Benzoic Acid) using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) containing 0.03% TMS as a chemical shift reference.

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz using a 90° pulse angle, a relaxation delay (D1) of 60 seconds (to ensure complete relaxation of the aldehyde proton), and 64 scans.

  • Integration & Calculation: Integrate the benzoic acid aromatic protons (7.4–8.0 ppm) and the distinct aldehyde proton (~9.8 ppm) of the analyte. Calculate the absolute mass fraction using the ratio of integrals, molecular weights, and the known purity of the NIST standard.

CertificationWorkflow cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach (Primary Method) Start 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde Candidate Material HPLC Organic Impurities (HPLC-UV/MS) Start->HPLC KF Water Content (Karl Fischer) Start->KF Ash Inorganic Ash (ROI/TGA) Start->Ash Volatiles Residual Solvents (GC-FID) Start->Volatiles IS Add Internal Standard (NIST SRM 350b) Start->IS CalcMB Purity = 100% - Σ(Impurities) HPLC->CalcMB KF->CalcMB Ash->CalcMB Volatiles->CalcMB Final Certified Reference Material (CRM) CalcMB->Final Cross-Validation NMR 1H-NMR Acquisition (Integrate CHO signal) IS->NMR CalcNMR Direct Purity Calculation (Ratio of Integrals) NMR->CalcNMR CalcNMR->Final Primary Assignment

Diagram 1: Certification workflow comparing Mass Balance and qNMR for reference standard validation.

Protocol 2: Forced Degradation & Stability-Indicating Method (SIM)

Expertise & Causality: A reference standard is only as reliable as its stability profile. According to [4], stress testing is required to elucidate the intrinsic stability of the molecule. For 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde, the primary degradation liabilities are the oxidation of the aldehyde to a carboxylic acid and the acidic cleavage of the ethoxy ether. A valid SIM must separate the parent peak from these specific degradants without causing secondary degradation (targeting an optimal 5-20% total degradation to prove the method is stability-indicating).

Step-by-Step Forced Degradation Methodology:

  • Oxidative Stress: Dissolve 1 mg/mL of the standard in a 50:50 Water:Acetonitrile diluent. Add H 2​ O 2​ to a final concentration of 3%. Incubate at room temperature for 24 hours.

  • Acidic Hydrolysis: Dissolve 1 mg/mL of the standard in the diluent. Add 0.1N HCl and heat to 60°C for 6 hours.

  • Neutralization & Analysis: Neutralize the acidic sample with 0.1N NaOH. Inject 10 µL of each stressed sample onto an HPLC system (C18 column, 150 x 4.6 mm, 2.7 µm) using a gradient of 0.1% TFA in water and Acetonitrile.

  • Validation: Confirm mass balance (Peak Area of Parent + Peak Area of Degradants Peak Area of Unstressed Control).

DegradationPathways Parent 5-Ethoxy-2-ethyl-1H-imidazole- 4-carbaldehyde Oxidation Oxidative Stress (3% H2O2, 24h) Parent->Oxidation C4-Aldehyde Oxidation Hydrolysis Acidic Hydrolysis (0.1N HCl, 60°C) Parent->Hydrolysis C5-Ethoxy Cleavage Deg1 5-Ethoxy-2-ethyl-1H-imidazole- 4-carboxylic acid Oxidation->Deg1 Deg2 2-Ethyl-5-hydroxy-1H-imidazole- 4-carbaldehyde Hydrolysis->Deg2

Diagram 2: Primary degradation pathways of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde under stress.

Accelerated Stability Data

To objectively compare the shelf-life of a highly purified CRM versus an unpurified In-House standard, accelerated stability testing was conducted at 40°C/75% Relative Humidity (RH) over a 6-month period[4]. The presence of trace transition metals in the crude in-house standard catalyzed the autoxidation of the aldehyde, leading to rapid degradation.

Table 2: Accelerated Stability Data (Recovery % at 40°C/75% RH)

TimepointISO 17034 CRM (Purified)In-House Standard (Crude)Primary Degradant Observed
Initial (T=0) 99.8%97.5%None
1 Month 99.7%96.2%C4-Carboxylic Acid
3 Months 99.5%94.1%C4-Carboxylic Acid
6 Months 99.1%89.8%C4-Carboxylic Acid & C5-OH
Conclusion

For early-stage R&D, commercially available primary standards[1] provide a cost-effective baseline. However, for late-stage clinical development and commercial API release, investing in an ISO 17034 Certified Reference Material—validated orthogonally via qNMR and supported by robust forced degradation data—is non-negotiable to meet [3] regulatory expectations and ensure patient safety.

References
  • European Medicines Agency. "ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline." EMA, 2000. URL:[Link]

  • European Medicines Agency. "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA, 2003. URL:[Link]

  • MDPI. "Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives." Pharmaceuticals, 2021. URL: [Link]

Sources

The Definitive Guide to Structural Validation of 2,4,5-Trisubstituted Imidazoles: A Comparative Analysis of Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in Imidazole Chemistry

2,4,5-Trisubstituted imidazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics, including p38 MAP kinase inhibitors, anti-inflammatory agents, and antihypertensives (e.g., Losartan analogs). While their synthesis is frequently achieved via straightforward multicomponent Radziszewski-type condensations (combining a 1,2-diketone, an aldehyde, and ammonium acetate)[1], the downstream structural validation of these molecules presents a notorious analytical bottleneck.

The primary challenge lies in distinguishing between the 4- and 5-positions of the imidazole ring. Because the imidazole core is highly polar and amphoteric, it exists as a mixture of rapidly interconverting prototropic tautomers in solution[2]. This phenomenon confounds standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy, necessitating advanced 2D NMR techniques or solid-state analysis to definitively assign regiochemistry.

The Mechanistic Challenge: Prototropic Tautomerism

To validate an analytical method, one must first understand the physical chemistry of the analyte. In solution, the proton on the imidazole nitrogen rapidly exchanges between the N1 and N3 positions. This 1H/3H tautomerism effectively averages the electronic environment of the C4 and C5 carbons[2].

Consequently, in standard 1D 1 H and 13 C NMR spectra, the signals for substituents at the 4- and 5-positions often appear broadened, overlapping, or chemically equivalent. Relying solely on 1D NMR for structural validation frequently leads to the misassignment of regioisomers, which can have catastrophic downstream effects in structure-activity relationship (SAR) studies.

Tautomerism T1 1H-Tautomer (Substituent at C4) Eq Rapid Proton Exchange (Solution State) T1->Eq Equilibration T2 3H-Tautomer (Substituent at C5) Eq->T2 Equilibration Result 1D NMR: Averaged Signals (Loss of Regio-Resolution) Eq->Result Results in

Prototropic tautomerism in imidazoles leading to NMR signal averaging.

Comparative Analysis of Validation Methodologies

To overcome the tautomerism barrier, analytical chemists must deploy orthogonal techniques. The table below objectively compares the performance of four primary methodologies used for the structural validation of 2,4,5-trisubstituted imidazoles.

Analytical MethodologyRegioisomer DifferentiationThroughputSample RequirementKey Limitation
1D NMR ( 1 H / 13 C) Poor High~5 mgFails to resolve C4/C5 due to rapid proton exchange and signal averaging.
2D NMR ( 1 H- 15 N HMBC) Excellent Medium~10–15 mgRequires high-field NMR and long acquisition times for low-abundance 15 N.
X-Ray Crystallography Absolute LowSingle CrystalBottlenecked by the ability to grow high-quality single crystals.
LC-MS/MS (Fragmentation) Moderate High<1 µgIsomeric fragments can be identical; cannot definitively assign spatial orientation.

Verdict: While X-ray crystallography provides absolute solid-state confirmation[3], 2D 1 H- 15 N HMBC (Heteronuclear Multiple Bond Correlation) is the gold standard for routine, solution-state structural validation[4].

Self-Validating Experimental Protocols

Protocol A: 2D 1 H- 15 N HMBC Workflow for Regioisomer Differentiation

The Causality of the Method: Why does 1 H- 15 N HMBC succeed where 1D NMR fails? The imidazole ring contains two distinct nitrogens: a pyrrole-like nitrogen (NH) and a pyridine-like nitrogen (=N-). These nitrogens possess drastically different 15 N chemical shifts (typically ~130–170 ppm for NH, and ~240–250 ppm for =N-)[5]. By mapping the long-range scalar couplings ( 2J and 3J ) from the protons of the C4/C5 substituents to these specific nitrogens, you break the symmetry of the molecule and unambiguously lock the regiochemistry[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10–15 mg of the purified 2,4,5-trisubstituted imidazole in 0.6 mL of strictly anhydrous, aprotic solvent (e.g., DMSO- d6​ or CDCl 3​ ). Causality: Protic solvents or trace water will accelerate proton exchange, broadening the 15 N signals and destroying the HMBC correlations.

  • Temperature Optimization: Set the NMR probe temperature to 298 K. If proton exchange is still too rapid (evidenced by broadened NH signals), lower the temperature to 273 K to kinetically freeze the tautomeric equilibrium.

  • Pulse Sequence Selection: Utilize a modified accordion-based 1 H- 15 N HMBC sequence. Causality: Accordion delays (typically optimized for 3–10 Hz) accommodate the wide range of long-range heteronuclear coupling constants found in heterocycles[4].

  • Data Acquisition: Acquire the spectrum using a high-field instrument (≥600 MHz) equipped with a cryoprobe to compensate for the low natural abundance of 15 N (0.37%).

  • Spectral Analysis: Correlate the substituent protons to the nitrogen shifts. Stronger correlations are generally observed from protons to the pyrrole-like nitrogen than to the pyridine-like nitrogen[4].

HMBC_Workflow Prep 1. Sample Preparation Dissolve in dry DMSO-d6 to slow proton exchange Acq 2. NMR Acquisition Acquire 1H-15N HMBC (Optimize for 3-10 Hz long-range J) Prep->Acq Map 3. Signal Mapping Identify Pyrrole-like (NH) & Pyridine-like (=N-) 15N shifts Acq->Map Assign 4. Structural Assignment Correlate substituent protons to distinct N-atoms via 3J couplings Map->Assign

1H-15N HMBC workflow for resolving imidazole regioisomers.

Protocol B: X-Ray Crystallography Sample Preparation

When NMR data remains ambiguous—often due to highly symmetrical substituents at the 4 and 5 positions—X-ray crystallography is required to freeze the molecule in a single tautomeric state[3].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 5 mg of the imidazole in a minimum volume of a moderately polar solvent (e.g., ethyl acetate or ethanol).

  • Anti-Solvent Diffusion: Carefully layer a non-polar anti-solvent (e.g., hexanes or pentane) on top of the imidazole solution in a narrow crystallization tube. Causality: Slow diffusion minimizes the rate of nucleation, promoting the growth of a single, highly ordered macroscopic crystal rather than a microcrystalline powder.

  • Incubation: Seal the tube and store it in a vibration-free environment at room temperature for 3–7 days.

  • Validation: Mount a single crystal (optimal size ~0.1–0.3 mm) on a diffractometer. The resulting electron density map will definitively assign the spatial arrangement of the 2,4,5-substituents and identify which nitrogen atom bears the proton in the solid state[3].

Conclusion

The structural validation of 2,4,5-trisubstituted imidazoles cannot be treated as a routine analytical exercise. Because of prototropic tautomerism, reliance on 1D NMR is a systemic risk that can compromise chemical integrity. By implementing a self-validating workflow utilizing 1 H- 15 N HMBC to map long-range heteronuclear couplings—and reserving X-ray crystallography as the ultimate arbiter for ambiguous cases—researchers can ensure absolute confidence in their structural assignments.

Sources

Safety Operating Guide

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal Procedures for 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 1984099-48-0) is a highly specialized heterocyclic building block utilized extensively in advanced drug discovery and organic synthesis. While its unique structural moieties—an electrophilic carbaldehyde and a substituted imidazole ring—make it invaluable for synthesizing complex active pharmaceutical ingredients (APIs), these same properties necessitate rigorous safety and disposal protocols.

As a laboratory professional, your waste management strategy must be as precise as your synthetic methodology. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.

Hazard Profile & Chemical Causality (The "Why")

Understanding the chemical behavior of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is the foundation of safe handling. Based on hazard classifications for closely related imidazole carbaldehydes, this compound is a recognized irritant, carrying GHS hazard statements for skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[1].

The Causality of Disposal Choices: Why can't this chemical simply be flushed down the drain or sent to a standard landfill?

  • Aquatic Toxicity & Persistence: The compound must never be released into the sanitary sewer system or laboratory drains[1]. The imidazole ring can persist in aquatic environments, potentially disrupting local microbial ecosystems and violating clean water regulations.

  • Thermal Decomposition Byproducts: When combusted, the nitrogen atoms within the imidazole ring generate highly toxic nitrogen oxides (NOx), while the carbon backbone produces carbon monoxide (CO)[2]. Therefore, standard open-air incineration is strictly prohibited. The material must be processed in a chemical incinerator explicitly equipped with an afterburner (to ensure complete thermal oxidation of CO and volatile organics) and a scrubber (to neutralize acidic NOx gases).

Quantitative Waste Management Parameters

To maintain compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[3], laboratories must adhere to strict quantitative limits during the accumulation phase.

ParameterRegulatory Standard / Best PracticeOperational Directive
Primary Regulatory Framework EPA RCRA (40 CFR Part 260-262)Treat as Regulated Hazardous Waste[4].
SAA Volume Limit 55 Gallons (Total Hazardous Waste)Transfer to central storage within 3 days of reaching the limit[5].
Max Accumulation Time 180 Days (Generator Status Dependent)Schedule contractor pickup at the 90-day mark to ensure a compliance buffer.
Container Compatibility High-Density Polyethylene (HDPE) or GlassEnsure containers are leak-proof and kept tightly sealed unless actively adding waste.

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. By incorporating physical checks at each phase, the workflow inherently prevents mixing errors and ensures regulatory compliance.

Phase 1: Segregation and Accumulation (Satellite Accumulation Area)

  • Container Selection: Select a chemically compatible, pre-inspected glass or HDPE container. Ensure the container is free from residual oxidizers or strong bases.

  • Labeling (Self-Validation Step): Attach an EHS-approved Hazardous Waste tag. You must write the full chemical name (5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde)—abbreviations, acronyms, or chemical formulas are strictly prohibited by hazard communication standards[6].

  • Mass Balance Tracking: Weigh the empty container and log the tare weight. Every time waste is added, record the new weight. The delta must match your experimental waste yield, ensuring a closed-loop tracking system with zero unaccounted material loss.

Phase 2: Preparation for Thermal Destruction Because the optimal disposal method for this compound is high-temperature incineration[7], solid residues must be prepared for the liquid-injection systems used by commercial incinerators.

  • Solvent Selection: Choose a highly combustible, non-halogenated solvent (e.g., ethanol, methanol, or xylene).

  • Micro-Scale Compatibility Test (Self-Validation Step): Before bulk mixing, dissolve 1 mg of the waste in 1 mL of the chosen solvent in a fume hood. Monitor for exothermic reactions or gas evolution. This validates that the waste has not been inadvertently contaminated with incompatible reagents during your experiment.

  • Bulk Dissolution: Once validated, dissolve the solid 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde waste into the combustible solvent.

  • Sealing: Seal the container tightly to prevent the evaporation of the combustible solvent, which would alter the flashpoint and create a localized inhalation hazard in the SAA.

Phase 3: Contractor Hand-off

  • Manifest Generation: Compile a complete list of the waste, including the exact volume and concentration of the imidazole derivative within the combustible solvent[6].

  • Licensed Transfer: Offer the sealed, labeled containers to a licensed professional waste disposal service. Verify that their destination facility utilizes a chemical incinerator equipped with the mandatory afterburner and scrubber system.

Process Visualization

G Gen Waste Generation: 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde State Determine Waste State Gen->State Solid Solid Residue / Powder State->Solid Liquid In Solution (Mother Liquor) State->Liquid Solvent Dissolve in Combustible Solvent (e.g., Ethanol/Xylene) Solid->Solvent Prep for Incineration SAA Satellite Accumulation Area Labeling & Segregation Liquid->SAA Direct Transfer Solvent->SAA Contractor Licensed Waste Contractor SAA->Contractor < 180 Days Storage Incinerator Chemical Incinerator (Afterburner & Scrubber) Contractor->Incinerator EPA RCRA Compliant

Workflow for the segregation and thermal destruction of imidazole carbaldehyde waste.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific (1H-Imidazole-4-carbaldehyde)
  • Title: SAFETY DATA SHEET - Fisher Scientific (Disposal & Combustion Byproducts)
  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL
  • Title: How to Dispose of Chemical Waste | Environmental Health and Safety Source: Case Western Reserve University URL
  • Title: Laboratory Waste Management Guidelines Source: Old Dominion University URL
  • Source: European Chemicals Agency (ECHA)
  • Title: SAFETY DATA SHEET - TCI Chemicals Source: TCI Chemicals URL
  • Source: Environmental Protection Agency (EPA)
  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL

Sources

Personal protective equipment for handling 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde

As a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—particularly in the development of Angiotensin II receptor blockers—5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 1984099-48-0) [1] requires stringent handling protocols. While its utility in drug development is undeniable, the compound presents specific toxicological hazards that necessitate a robust, self-validating approach to laboratory safety.

This guide provides researchers and drug development professionals with the essential mechanistic understanding, Personal Protective Equipment (PPE) requirements, and operational workflows required to handle this compound safely and efficiently.

Hazard Profiling & Mechanistic Toxicology

To design an effective safety protocol, one must first understand the causality behind the chemical's hazards. The toxicity profile of 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde is driven by two distinct structural moieties:

  • The Electrophilic Aldehyde Group: The -CHO moiety is highly electrophilic. Upon contact with the skin, it can undergo rapid nucleophilic attack by the primary amino groups (e.g., lysine residues) present in epidermal proteins. This reaction forms a stable imine (Schiff base), which covalently modifies the skin proteins, rendering them immunogenic and leading to allergic contact dermatitis and skin sensitization[2].

  • The Basic Imidazole Ring: The imidazole ring contains a basic nitrogen atom that can induce localized alkaline pH shifts upon contact with mucosal membranes. This mechanism is the primary driver for the severe ocular and respiratory irritation associated with the compound[3].

Table 1: Quantitative Hazard Classification Summary

Hazard ClassGHS CategoryHazard StatementMechanistic Driver
Skin Irritation Category 2H315: Causes skin irritationSchiff base formation with epidermal proteins
Eye Irritation Category 2AH319: Causes serious eye irritationAlkaline nature of the imidazole nitrogen
STOT - Single Exposure Category 3H335: May cause respiratory irritationMucosal tissue interaction with electrophilic aldehyde

Personal Protective Equipment (PPE) Matrix

Safety is not achieved by merely wearing PPE, but by selecting the correct PPE based on the chemical's specific reactivity. The following matrix outlines the mandatory equipment for handling this compound, grounded in mechanistic causality.

Table 2: Required PPE and Operational Causality

PPE CategorySpecificationOperational Causality
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for splash; 0.4 mm for full contact)Nitrile provides a robust barrier against polar organic molecules, preventing dermal absorption and subsequent protein sensitization.
Eye Protection Tight-fitting safety goggles (EN166 or ANSI Z87.1 compliant)Prevents ocular exposure to alkaline dust/vapors which can rapidly alter localized pH on the cornea[4].
Respiratory Protection N95/P99 particulate respirator or ABEK-P2 cartridgeFilters out fine aerosolized particulates and organic vapors, directly mitigating respiratory tract irritation (H335)[3].
Body Protection Tyvek suit or standard lab coat with tight-fitting cuffsPrevents the accumulation of reactive dust on personal clothing, eliminating secondary exposure routes.

Operational Workflow & Handling Protocol

To ensure absolute safety, every protocol must function as a self-validating system. The following step-by-step methodology incorporates mandatory validation checkpoints to verify environmental safety before and after handling.

Step-by-Step Methodology: Precision Weighing and Transfer

  • Validation Checkpoint 1: Before initiating any work, verify that the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm). Do not proceed if the airflow is outside this range.

  • Step 1: Preparation. Line the analytical balance area within the fume hood with anti-static weighing paper.

  • Step 2: Dispensing. Using a grounded, anti-static micro-spatula, carefully transfer the powder to a tared weighing boat. Causality: Anti-static tools prevent the fine powder from aerosolizing due to electrostatic repulsion, significantly reducing inhalation risks.

  • Step 3: Transfer. Transfer the weighed solid into the reaction vessel using a powder funnel. If scaling the reaction above 10g, utilize a closed-system transfer bag to prevent environmental contamination.

  • Step 4: Decontamination. Wipe the exterior of the reaction vessel, the balance pan, and the surrounding fume hood surface with an isopropanol-soaked lint-free wipe, followed by a secondary wipe with mild soap and water.

  • Validation Checkpoint 2: Post-transfer, inspect the cleaned area with a handheld UV lamp (imidazole derivatives often exhibit slight fluorescence under UV light) to validate complete decontamination.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood (80-100 fpm) Weigh Weighing: Use Anti-Static Spatula Start->Weigh Transfer Transfer: Closed System to Reactor Weigh->Transfer Clean Decontamination: Isopropanol Wipe & UV Check Transfer->Clean End Post-Operation: Dispose of Contaminated PPE Clean->End

Standard operating workflow for handling 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde safely.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination and exposure.

Spill Response Protocol:

  • Assess the Volume: Determine if the spill is minor (<50g) or major (>50g).

  • Minor Spill Containment: Do not dry sweep, as this will aerosolize the reactive aldehyde. Lightly moisten the spill area with a fine mist of water to suppress dust formation. Carefully sweep the dampened solid into a compatible, sealable High-Density Polyethylene (HDPE) container[3].

  • Major Spill Containment: Immediately evacuate the laboratory, increase room ventilation to maximum capacity, and contact the institutional HazMat response team.

Waste Disposal Plan: Under no circumstances should 5-Ethoxy-2-ethyl-1H-imidazole-4-carbaldehyde be flushed down the drain.

  • Collect all solid waste, contaminated weighing boats, and disposable PPE in a sealable HDPE container.

  • Clearly label the container as: "Hazardous Organic Solid Waste - Contains Reactive Imidazole Derivatives".

  • Final disposal must be executed via a licensed chemical waste management facility using a chemical incinerator equipped with an afterburner and scrubber[3].

SpillResponse Spill Chemical Spill Detected Assess Assess Extent (Threshold: 50g) Spill->Assess Minor Minor Spill (<50g): Moisten, Sweep, Collect Assess->Minor Major Major Spill (>50g): Evacuate & Call HazMat Assess->Major Waste Solid Waste Container (Incineration) Minor->Waste

Decision matrix and response pathway for chemical spills and waste disposal.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.